Crotamiton
Description
antiscabies, antipruritic drug; active ingredient in Eurax Cream & Lotion (Geigy); request from searcher 3/76; structure
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-N-(2-methylphenyl)but-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-4-8-13(15)14(5-2)12-10-7-6-9-11(12)3/h4,6-10H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTGGZPQPQTDQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C=CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040664 | |
| Record name | Crotamiton | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Crotamiton | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014410 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.53e-01 g/L | |
| Record name | Crotamiton | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014410 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
483-63-6, 124236-29-9 | |
| Record name | Crotamiton | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=483-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Crotamiton | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00265 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Crotamiton | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Crotamiton | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.907 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Ethyl-o-crotonotoluidide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Crotamiton | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014410 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
| Details | PhysProp | |
| Record name | Crotamiton | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00265 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Details | PhysProp | |
| Record name | Crotamiton | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014410 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Antipruritic Mechanism of Crotamiton: A Technical Guide to the Role of TRPV1, TRPA1, and TRPV4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crotamiton, a topical agent historically used for the treatment of scabies, has demonstrated significant antipruritic effects in non-scabietic conditions.[1][2] Its efficacy in alleviating itch has prompted deeper investigation into its molecular mechanisms of action. Emerging evidence points to the modulation of Transient Receptor Potential (TRP) channels as a key component of this compound's antipruritic activity. This technical guide provides an in-depth analysis of the roles of TRPV1, TRPA1, and TRPV4 in mediating the anti-itch effects of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Core Findings at a Glance
This compound exerts its antipruritic effects through a multi-faceted interaction with the TRP channel family. While it does not directly inhibit TRPV1 or TRPA1, it significantly attenuates the signaling cascades that lead to their activation in histaminergic and non-histaminergic itch pathways, respectively.[1][2] In contrast, this compound is a direct inhibitor of the TRPV4 channel, a key player in serotonin-induced pruritus.[3][4][5][6]
The Role of TRPV1 in Histamine-Induced Itch
TRPV1, a non-selective cation channel, is a well-established component of the histamine-induced itch pathway.[1][7] Histamine, released from mast cells, binds to the H1 receptor (H1R) on sensory neurons, initiating a signaling cascade that culminates in the activation of TRPV1 and the sensation of itch.[1]
This compound's Interaction with the H1R/TRPV1 Pathway
Studies have shown that this compound effectively inhibits histamine-induced calcium influx in cells co-expressing H1R and TRPV1.[1][2] However, this compound does not directly block TRPV1 activation. This is evidenced by its inability to inhibit calcium influx induced by capsaicin, a specific TRPV1 agonist.[1] This indicates that this compound's point of intervention is upstream of TRPV1, likely involving the H1 receptor or the intracellular signaling molecules that link H1R to TRPV1 activation.[1]
The Role of TRPA1 in Chloroquine-Induced Itch
TRPA1 is a crucial ion channel in the histamine-independent itch pathway, notably that which is induced by the antimalarial drug chloroquine.[1][8] Chloroquine activates the Mas-related G-protein-coupled receptor A3 (MRGPRA3), which in turn triggers the opening of the TRPA1 channel, leading to pruritus.[1]
This compound's Influence on the MRGPRA3/TRPA1 Pathway
Similar to its effect on the TRPV1 pathway, this compound inhibits chloroquine-induced calcium influx in cells expressing both MRGPRA3 and TRPA1.[1][2][9] However, it does not directly inhibit TRPA1, as it fails to block channel activation by the specific TRPA1 agonist, AITC (allyl isothiocyanate).[1] This suggests that this compound's inhibitory action occurs upstream of TRPA1 in this histamine-independent itch pathway.[1]
The Role of TRPV4: A Direct Target of this compound
TRPV4 is implicated in itch induced by serotonin and is also sensitive to moderate heat.[1][8] Unlike its indirect effects on TRPV1 and TRPA1, this compound has been identified as a direct inhibitor of the TRPV4 channel.[3][4][5][6][10]
This compound's Bimodal Effect on TRPV4
This compound strongly inhibits TRPV4 channels.[5][9] In vivo studies in mice have demonstrated that this compound inhibits scratching behaviors induced by the selective TRPV4 agonist, GSK1016790A.[1][5][6] Interestingly, upon washout of this compound, large rebound currents are observed, which are associated with a dilation of the TRPV4 pore.[3][5] This bimodal action—inhibition followed by a significant washout current—is a unique characteristic of this compound's interaction with TRPV4.[5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on TRP channel-mediated itch pathways.
| Experiment | Cell Type | Pruritogen | This compound Concentration | Effect | IC50 | Reference |
| Calcium Influx | HEK293T (H1R/TRPV1) | Histamine (10 µM) | 1 mM | Inhibition | 101.2 µM | [1] |
| Calcium Influx | HEK293T (MRGPRA3/TRPA1) | Chloroquine (1 mM) | 1 mM | Inhibition | 326.2 µM | [1] |
| Calcium Influx | HEK293T (TRPV1) | Capsaicin (1 µM) | 1 mM | No significant inhibition | N/A | [1] |
| Calcium Influx | HEK293T (TRPA1) | AITC | 1 mM | No inhibition | N/A | [1] |
| Whole-cell Patch Clamp | HEK293T (mTRPV4) | GSK1016790A (100 nM) | 500 µM | Inhibition | N/A | [4] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Histamine-induced itch pathway and the inhibitory effect of this compound.
Caption: Chloroquine-induced itch pathway and this compound's inhibitory action.
Caption: Direct inhibition of the TRPV4 channel by this compound.
Caption: Experimental workflow for intracellular calcium imaging assays.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's antipruritic effects.
Fluorometric Intracellular Calcium Assays in HEK293T Cells
Objective: To measure changes in intracellular calcium concentration in response to pruritogens, with and without this compound pretreatment.
1. Cell Culture and Transfection:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are transiently transfected with plasmids encoding the receptors and channels of interest (e.g., H1R and TRPV1, or MRGPRA3 and TRPA1) using a suitable transfection reagent according to the manufacturer's protocol. Experiments are typically performed 24-48 hours post-transfection.
2. Calcium Imaging:
-
Transfected cells are plated on glass-bottom dishes.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological buffer solution for a specified time at room temperature.
-
After loading, cells are washed to remove excess dye.
-
For inhibition studies, cells are pretreated with this compound (at various concentrations, e.g., 1 mM) for approximately 5 minutes before the addition of the agonist.[1]
-
A baseline fluorescence is recorded before the addition of the pruritogen (e.g., 10 µM histamine or 1 mM chloroquine).[1]
-
Changes in intracellular calcium are monitored by measuring the fluorescence intensity using an inverted fluorescence microscope equipped with a CCD camera.
-
Data is typically expressed as the ratio of fluorescence intensities at two different excitation wavelengths (for ratiometric dyes like Fura-2) or as the change in fluorescence relative to the baseline (F/F0).
In Vivo Scratching Behavior Tests in Mice
Objective: To evaluate the antipruritic effect of this compound on scratching behavior induced by various pruritogens in a live animal model.
1. Animals:
-
Male ICR mice (or other appropriate strain) are used.
-
Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Mice are acclimated to the experimental environment before testing.
2. Drug Administration:
-
This compound is administered, often via intraperitoneal injection, at a specified dose.
-
Control animals receive a vehicle injection.
3. Induction of Itch and Behavioral Observation:
-
Following a set time after this compound or vehicle administration, a pruritogen (e.g., histamine, chloroquine, or GSK1016790A) is injected intradermally into the rostral back or nape of the neck of the mice.
-
Immediately after the injection, mice are placed in an observation chamber.
-
Scratching behavior is video-recorded for a defined period (e.g., 30-60 minutes).
-
The number of scratching bouts directed at the injection site is counted by a blinded observer.
Whole-Cell Patch-Clamp Recordings
Objective: To directly measure ion channel currents and assess the inhibitory or modulatory effects of this compound.
1. Cell Preparation:
-
HEK293T cells stably or transiently expressing the ion channel of interest (e.g., TRPV4) are used.
-
Cells are plated on glass coverslips for recording.
2. Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier.
-
Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the internal solution.
-
The internal pipette solution typically contains a Cs-based solution to block K+ currents, along with EGTA to chelate intracellular calcium.
-
The external solution is a physiological saline buffer.
-
Cells are voltage-clamped at a holding potential (e.g., -60 mV).
-
Currents are elicited by application of a specific channel agonist (e.g., 100 nM GSK1016790A for TRPV4).[4]
-
This compound is applied to the bath at various concentrations to determine its effect on the agonist-induced currents.
-
Data is acquired and analyzed using appropriate software to measure current amplitudes and other electrophysiological properties.
Conclusion
The antipruritic effect of this compound is a result of its nuanced interactions with several key TRP channels involved in pruritus. It indirectly modulates the histamine- and chloroquine-induced itch pathways by acting upstream of TRPV1 and TRPA1, respectively. More significantly, this compound directly inhibits the TRPV4 channel, a critical component of serotonin-induced itch. This multi-target mechanism of action provides a molecular basis for the broad-spectrum antipruritic efficacy of this compound and highlights the potential for developing more targeted therapies for pruritic conditions by modulating these specific TRP channels. Further research is warranted to fully elucidate the upstream targets of this compound in the TRPV1 and TRPA1 pathways.
References
- 1. This compound, an Anti-Scabies Agent, Suppresses Histamine- and Chloroquine-Induced Itch Pathways in Sensory Neurons and Alleviates Scratching in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Anti-Scabies Agent, Suppresses Histamine- and Chloroquine-Induced Itch Pathways in Sensory Neurons and Alleviates Scratching in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NIPS_Research [nips.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. Transient receptor potential vanilloid 4 (TRPV4) channel as a target of this compound and its bimodal effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | TRPV1 in chronic pruritus and pain: Soft modulation as a therapeutic strategy [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Unraveling the Dual Therapeutic Action of Crotamiton: A Technical Guide to its Scabicidal and Antipruritic Properties
For Immediate Release
A Deep Dive into the Pharmacological Profile of a Long-standing Dermatological Agent
This technical guide offers an in-depth exploration of the dual pharmacological properties of Crotamiton, a well-established topical medication employed in the treatment of scabies and pruritus. Aimed at researchers, scientists, and drug development professionals, this document synthesizes current knowledge on this compound's scabicidal and antipruritic mechanisms, supported by quantitative data from clinical and preclinical studies, detailed experimental protocols, and visual representations of key biological pathways.
Executive Summary
This compound has been a mainstay in dermatological practice for decades, valued for its dual efficacy as both a scabicidal and an antipruritic agent. While its clinical utility is well-documented, a comprehensive understanding of its distinct mechanisms of action is crucial for optimizing its therapeutic potential and exploring novel applications. This guide dissects the two primary therapeutic facets of this compound, presenting a granular view of its effects on the scabies mite (Sarcoptes scabiei) and the complex signaling pathways involved in pruritus. Through a detailed examination of experimental data and methodologies, this document aims to provide a robust resource for the scientific community.
Scabicidal Properties of this compound
This compound's ability to eradicate scabies mites is a cornerstone of its therapeutic profile. Although the precise molecular target within the mite remains to be fully elucidated, it is understood that this compound is toxic to Sarcoptes scabiei, leading to paralysis and death.[1]
Mechanism of Action
The scabicidal mechanism of this compound is not fully understood, but it is believed to act on the motor system of the mites, inducing irreversible cessation of spontaneous movements.[2] It is known to penetrate the skin to reach the mites in their burrows. While a specific receptor has not been identified, the effect is potent enough to lead to the eradication of the infestation.
Quantitative Efficacy Data
Clinical trials have evaluated the efficacy of this compound in treating scabies, often in comparison to other topical agents. The cure rates vary across studies, influenced by factors such as the application regimen and the patient population.
| Treatment Regimen | Study Population | Cure Rate at 2 Weeks | Cure Rate at 4 Weeks | Reference |
| 10% this compound Cream | 200 patients | 45% | 65% (after retreatment) | [2] |
| 10% this compound Cream | 47 children (2 months - 5 years) | 13% | 60% | [2] |
| 10% this compound Lotion | 18 patients | 66.7% | Not Reported | [2] |
Experimental Protocol: In Vitro Acaricidal Activity Assay
This protocol outlines a method for assessing the direct toxicity of this compound to Sarcoptes scabiei mites in a laboratory setting.
Objective: To determine the median lethal time (LT₅₀) of this compound against adult Sarcoptes scabiei mites.
Materials:
-
Live adult Sarcoptes scabiei mites, collected from a host (e.g., rabbits).[3]
-
This compound solutions at various concentrations (e.g., 1, 2, 4, 8, 16 mg/ml) prepared in a suitable solvent like liquid paraffin.[3]
-
Positive control: 1% ivermectin solution.[3]
-
Negative control: Liquid paraffin.[3]
-
Petri dishes (5 cm diameter).[3]
-
Stereomicroscope.
-
Incubator set at 25°C and 75% relative humidity.[3]
-
Fine needle for mite manipulation.
Procedure:
-
Mite Collection: Collect scabs from a naturally infected, untreated host. Place the scabs in a Petri dish and incubate at 35°C for 30 minutes to encourage mites to crawl out.[3]
-
Mite Selection: Under a stereomicroscope, select motile adult mites. Adult mites are identifiable by their eight legs.[3]
-
Assay Setup: Add 0.1 ml of each this compound concentration, positive control, and negative control to separate Petri dishes.
-
Mite Exposure: Carefully place 10 adult mites in each Petri dish.[3]
-
Incubation: Incubate all Petri dishes at 25°C and 75% relative humidity.[3]
-
Observation: Observe the mites under a stereomicroscope at regular intervals (e.g., 1, 2, 4, 8, 16, and 24 hours).[3]
-
Mortality Assessment: Mite death is confirmed by a lack of movement when stimulated with a fine needle.[3]
-
Data Analysis: Record the number of dead mites at each time point for each concentration. Calculate the mortality rate and determine the LT₅₀ using statistical methods such as a complementary log-log (CLL) model.[3]
Workflow for In Vitro Acaricidal Assay
References
Crotamiton: A Technical Guide to its Anti-Inflammatory and Antibacterial Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crotamiton, a well-established scabicide and antipruritic agent, is increasingly recognized for its potential anti-inflammatory and antibacterial properties. This technical guide provides a comprehensive overview of the current research on these secondary yet significant attributes of this compound. It is designed to furnish researchers, scientists, and drug development professionals with the available quantitative data, detailed experimental methodologies, and an understanding of the underlying signaling pathways. While data on its anti-inflammatory effects are emerging, this document also highlights the current gap in quantitative data regarding its direct antibacterial efficacy against common skin pathogens and provides standardized protocols to facilitate further investigation into this promising area.
Anti-Inflammatory Properties of this compound
This compound exhibits anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Research suggests its involvement in the regulation of inflammatory mediators and cellular signaling cascades.
Quantitative Data
The primary quantitative data available for this compound's anti-inflammatory action is its inhibitory effect on histamine-induced calcium influx.
| Parameter | Value | Cell Line | Assay Description |
| IC50 | 101.2 µM | HEK293T cells expressing H1R/TRPV1 | Inhibition of histamine-induced calcium influx |
Signaling Pathways
This compound is believed to exert its anti-inflammatory effects, in part, by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-8. By inhibiting the NF-κB pathway, this compound can potentially reduce the production of these key inflammatory mediators.
Caption: Proposed anti-inflammatory signaling pathway of this compound via NF-κB inhibition.
Experimental Protocols
This protocol describes a method to evaluate the anti-inflammatory effects of this compound by measuring its ability to inhibit the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-8) in lipopolysaccharide (LPS)-stimulated macrophage-like cells (e.g., RAW 264.7 or THP-1).
Materials:
-
Macrophage-like cell line (e.g., RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
ELISA kits for TNF-α, IL-6, and IL-8
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 1 x 105 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
This compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100, 200 µM) for 1-2 hours. Include a vehicle control (solvent only).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control group (no LPS stimulation) and a positive control group (LPS stimulation without this compound).
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-8 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of each cytokine for each this compound concentration compared to the LPS-stimulated control.
Caption: Experimental workflow for in vitro anti-inflammatory cytokine inhibition assay.
Antibacterial Properties of this compound
This compound is reported to possess antibacterial properties, which are thought to be beneficial in preventing secondary bacterial infections in pruritic skin conditions where scratching can compromise the skin barrier. However, there is a notable lack of publicly available, peer-reviewed studies that quantify the direct antibacterial activity of this compound against common skin pathogens such as Staphylococcus aureus and Streptococcus pyogenes through the determination of Minimum Inhibitory Concentrations (MICs).
Quantitative Data
As of the latest literature review, no specific MIC values for this compound against Staphylococcus aureus or Streptococcus pyogenes have been identified. The following table is provided as a template for future research findings.
| Bacterium | Strain | MIC (µg/mL) | Method |
| Staphylococcus aureus | (e.g., ATCC 29213) | Data Not Available | Broth Microdilution |
| Streptococcus pyogenes | (e.g., ATCC 19615) | Data Not Available | Broth Microdilution |
Experimental Protocols
The following is a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Bacterial strains (Staphylococcus aureus, Streptococcus pyogenes)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound (dissolved in a suitable solvent, e.g., DMSO, and then diluted in broth)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or plate reader
Procedure:
-
Prepare this compound Dilutions: Perform serial two-fold dilutions of this compound in CAMHB in a 96-well plate to achieve a range of concentrations (e.g., 512 µg/mL to 0.5 µg/mL).
-
Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions.
-
Controls: Include a positive control (bacteria in broth without this compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm (OD600) with a plate reader.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Conclusion and Future Directions
This compound demonstrates measurable anti-inflammatory properties, with evidence pointing towards the inhibition of histamine-induced calcium influx and potential modulation of the NF-κB signaling pathway. The provided protocols offer a framework for further elucidating its specific effects on cytokine production.
The antibacterial aspect of this compound, while frequently cited, requires significant further investigation. There is a clear need for quantitative studies to determine the MIC of this compound against clinically relevant skin pathogens. The standardized protocol provided herein can serve as a guide for researchers to generate this crucial data.
Future research should focus on:
-
Quantifying the inhibitory effects of this compound on the production of TNF-α, IL-6, and IL-8 in various inflammatory cell models.
-
Elucidating the precise molecular targets of this compound within the NF-κB and other inflammatory signaling pathways.
-
Conducting systematic studies to determine the MIC and Minimum Bactericidal Concentration (MBC) of this compound against a panel of clinically relevant bacteria and fungi.
-
Investigating the potential for synergistic effects when this compound is combined with existing anti-inflammatory or antimicrobial agents.
A deeper understanding of these properties will be invaluable for the potential repositioning or adjunctive use of this compound in various dermatological and inflammatory conditions.
A Historical Perspective on the Discovery and Development of Crotamiton: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crotamiton, a stalwart in the treatment of scabies and pruritus for over seven decades, represents a significant milestone in dermatological therapy. This technical guide provides a comprehensive historical perspective on the discovery, development, and scientific understanding of this enduring molecule. From its initial synthesis and commercialization by J.R. Geigy S.A. in the mid-1940s to the contemporary elucidation of its complex antipruritic mechanisms, this document traces the evolution of this compound's journey. Detailed experimental protocols from seminal early studies, quantitative data on its efficacy, and a deep dive into its signaling pathways are presented to offer a complete technical overview for researchers, scientists, and drug development professionals.
Discovery and Initial Synthesis
The story of this compound begins in the laboratories of the Swiss chemical company J.R. Geigy S.A. (a predecessor of Novartis). In the aftermath of World War II, there was a significant need for effective and safe treatments for parasitic infestations like scabies, which were rampant in post-war Europe.
1.1. The Genesis of a Scabicide
While the specific individuals behind the initial discovery at Geigy are not prominently documented in readily available literature, the company's focused research efforts in parasiticides led to the synthesis of N-Ethyl-o-crotonotoluidide, which would come to be known as this compound. The earliest documented commercialization of this compound for the treatment of scabies dates back to 1946.[1]
1.2. Original Synthesis Pathway
The original synthesis of this compound, as gleaned from early patents and chemical literature, involves the reaction of N-ethyl-o-toluidine with crotonyl chloride . This straightforward acylation reaction forms the stable amide bond that is central to the this compound molecule.
A Chinese patent application, referencing the original British patent GB615137A filed by Geigy in 1946, describes a method for synthesizing trans-N-ethyl-N-(2'-alkylphenyl)-2-butenamide, the class of compounds to which this compound belongs. The process involves reacting trans-2-butenoic acid with thionyl chloride to form 2-butenoyl chloride, which is then reacted with N-ethyl-2-methylaniline in the presence of an alkaline aqueous solution.[2]
Experimental Protocol: Synthesis of this compound (Reconstructed from historical descriptions)
-
Step 1: Formation of Crotonyl Chloride. Trans-crotonic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), typically in an inert solvent like petroleum ether. The mixture is stirred, often under cooled conditions initially, and then allowed to react at a slightly elevated temperature to drive the reaction to completion, yielding crotonyl chloride.
-
Step 2: Acylation of N-ethyl-o-toluidine. In a separate reaction vessel, N-ethyl-o-toluidine is dissolved in a suitable solvent. An aqueous base, such as sodium hydroxide, is added to neutralize the hydrochloric acid that will be formed during the reaction.
-
Step 3: Reaction and Purification. The freshly prepared crotonyl chloride solution is then added dropwise to the N-ethyl-o-toluidine solution while maintaining a controlled temperature. After the addition is complete, the reaction mixture is stirred, often with heating, to ensure complete conversion. The organic phase is then separated, washed to remove impurities, and the solvent is removed. The final product, this compound, is then purified by vacuum distillation.
Early Preclinical and Clinical Development
The initial development of this compound was characterized by a series of preclinical and clinical studies that established its efficacy as both a scabicide and an antipruritic agent.
2.1. Pioneering In Vitro Studies on Acaricidal Activity
One of the foundational preclinical studies was conducted by Domenjoz in 1946. This research provided the initial in vitro evidence of this compound's effectiveness against mites.
Experimental Protocol: Domenjoz's 1946 In Vitro Mite Efficacy Study (Reconstructed)
-
Organism: Psoroptes cuniculi, the rabbit ear mite, was used as a model organism.
-
Methodology: The mites were immersed in varying concentrations of this compound solution.
-
Observation: The viability and mortality of the mites were observed over a specific time course.
2.2. Seminal Clinical Trials in Scabies
The first clinical validation of this compound's efficacy in treating human scabies was published in 1946 by Burckhardt and Rymarowicz. This study, though lacking the rigorous controls of modern clinical trials, was a landmark in establishing this compound as a viable treatment.
Unfortunately, the specific quantitative cure rates from this original 1946 publication are not detailed in currently accessible literature. However, the study reported high cure rates and was pivotal in the adoption of this compound for scabies treatment.[1]
2.3. Quantitative Data from Early Clinical Investigations
While the exact figures from the 1946 study are elusive, subsequent clinical experience and studies have provided a clearer picture of this compound's efficacy. It is important to note that reported cure rates for this compound in scabies can vary and are generally considered to be lower than those of newer agents like permethrin and ivermectin.
| Study/Report | Patient Population | Treatment Regimen | Reported Efficacy | Reference |
| Compound this compound Preparation Patent | Scabies Patients | This compound and Mometasone Furoate | Two-week effective rate: 68.33%, Four-week effective rate: 83.33% | CN104000830A |
Elucidation of the Mechanism of Action
For many years, the precise mechanism of action of this compound remained largely unknown. It was recognized for its dual effects of killing the Sarcoptes scabiei mite and alleviating the associated intense pruritus, but the underlying molecular pathways were not understood.[1][3] Recent research has shed significant light on its antipruritic properties, revealing a complex interplay with sensory neurons and specific ion channels.
3.1. Scabicidal Mechanism
The exact scabicidal mechanism of this compound is still not fully elucidated. It is believed to be toxic to the scabies mite, likely by disrupting its nervous system, leading to paralysis and death.[4] However, the specific molecular targets within the mite have not been definitively identified.
3.2. Antipruritic Mechanism: A Multifaceted Approach
The antipruritic (anti-itch) action of this compound is now understood to be more complex than a simple counter-irritant effect.[1] It involves the modulation of several signaling pathways in sensory neurons.
3.2.1. Inhibition of Histamine-Induced Itch
Histamine is a key mediator of itch, particularly in allergic reactions. This compound has been shown to inhibit the signaling cascade initiated by histamine. This pathway involves the activation of Histamine H1 Receptors (H1R) on sensory neurons, which in turn leads to the opening of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel and a subsequent influx of calcium ions (Ca²⁺), triggering the itch signal. This compound effectively suppresses this histamine-induced calcium influx.[5]
3.2.2. Suppression of Chloroquine-Induced Itch (Histamine-Independent Pathway)
This compound also alleviates itch that is not mediated by histamine, such as that induced by the antimalarial drug chloroquine. This type of itch is transmitted through a different pathway involving Mas-related G-protein-coupled Receptor A3 (MRGPRA3) and the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. This compound has been demonstrated to block the chloroquine-induced calcium influx in cells expressing both MRGPRA3 and TRPA1.[5]
3.2.3. Modulation of the TRPV4 Channel
More recent studies have identified the Transient Receptor Potential Vanilloid 4 (TRPV4) channel as a key molecular target for this compound's antipruritic effect.[6] TRPV4 is an ion channel expressed in the skin and primary sensory neurons that is involved in the sensation of itch. This compound acts as an inhibitor of the TRPV4 channel, thereby dampening the transmission of itch signals.[6]
Experimental Protocol: Investigating Antipruritic Mechanisms (Generalized from recent studies)
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293T) cells are cultured and transiently transfected with plasmids encoding the human receptors and ion channels of interest (e.g., H1R and TRPV1, or MRGPRA3 and TRPA1).
-
Fluorometric Intracellular Calcium Imaging: Transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). The cells are then stimulated with a pruritogen (e.g., histamine or chloroquine) in the presence or absence of this compound. Changes in intracellular calcium concentrations are measured using a fluorescence microscope and imaging system. A reduction in the calcium influx in the presence of this compound indicates an inhibitory effect on the signaling pathway.
-
In Vivo Scratching Behavior Tests: A pruritogen is injected intradermally into the skin of laboratory mice. The number of scratching bouts directed at the injection site is counted over a defined period. To test the effect of this compound, a solution of the compound is topically applied to the injection site before the pruritogen is administered. A significant reduction in scratching behavior in the this compound-treated group compared to a control group indicates an in vivo antipruritic effect.
Signaling Pathway and Experimental Workflow Diagrams
4.1. Signaling Pathways of this compound's Antipruritic Action
Caption: this compound's inhibition of histamine-dependent and -independent itch pathways.
4.2. Experimental Workflow for In Vitro Efficacy Testing
Caption: Workflow for assessing this compound's in vitro antipruritic effect.
Conclusion
From its empirical discovery in the 1940s as a much-needed scabicide to the modern-day elucidation of its intricate interactions with sensory ion channels, the journey of this compound is a testament to the enduring value of well-established pharmaceuticals. While newer agents may offer higher cure rates for scabies, this compound's dual action as both a scabicide and a broad-spectrum antipruritic agent, coupled with its long history of use, ensures its continued relevance in the dermatological armamentarium. The ongoing research into its molecular mechanisms not only deepens our understanding of this classic drug but also opens potential avenues for the development of novel antipruritic therapies. This historical and technical overview provides a solid foundation for researchers and clinicians working with and building upon the legacy of this compound.
References
- 1. This compound | C13H17NO | CID 2883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN104326936A - Synthesis method for trans N-ethyl-N-(2'-alkyl phenyl)-2-butenamide - Google Patents [patents.google.com]
- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound, an Anti-Scabies Agent, Suppresses Histamine- and Chloroquine-Induced Itch Pathways in Sensory Neurons and Alleviates Scratching in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
Navigating the Dearth of Animal Data: A Technical Guide to the Pharmacokinetics and Systemic Absorption of Topical Crotamiton
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crotamiton is a well-established topical medication for the treatment of scabies and pruritus. While its clinical efficacy and safety in humans are documented, a comprehensive understanding of its pharmacokinetics and systemic absorption following topical application in animal models remains surprisingly limited in publicly available literature. This technical guide synthesizes the available preclinical and clinical data to provide a detailed overview for researchers and drug development professionals. The conspicuous absence of robust in vivo pharmacokinetic studies in animal models is a critical data gap for non-clinical risk assessment and the development of new topical formulations. This guide presents the available toxicological data in animals, detailed human pharmacokinetic parameters, and relevant experimental methodologies to inform future research in this area.
Introduction
General Toxicology in Animal Models
While specific pharmacokinetic parameters such as Cmax, Tmax, and AUC in animal models are not well-documented in the available literature, acute toxicity studies have been conducted. These studies provide insights into the safety profile of this compound following dermal exposure.
An acute dermal toxicity study in rats established the hazard potential following skin exposure. The study involved the application of this compound to the shaved skin of rats, followed by a 14-day observation period. While this study focused on mortality and clinical signs of toxicity rather than pharmacokinetic measurements, it provides a baseline for understanding the systemic effects at high doses.
Pharmacokinetics of Topical this compound: Insights from Human Studies
In the absence of detailed animal pharmacokinetic data, human studies provide the most comprehensive understanding of the systemic absorption of topical this compound. Following topical application, this compound is absorbed into the systemic circulation.
Key pharmacokinetic parameters from human studies are summarized in the table below.
| Parameter | Value | Reference |
| Elimination Half-Life | 30.9 hours | [2] |
| Urinary Excretion | 4.8-8.8% of the applied dose | [2] |
After a single application of 5g of 10% this compound cream, mean plasma levels were 10.5 ng/mL after 30 minutes, reaching a mean maximum concentration of 24.5 ng/mL after approximately 7 hours.[3]
Experimental Protocols
Detailed experimental protocols for in vivo pharmacokinetic studies of topical drugs are crucial for reproducible and reliable data. The following methodologies are based on general principles of dermal absorption studies and the available information from human this compound studies.
Animal Model and Preparation
-
Species: Rat (Sprague Dawley) or Rabbit (New Zealand White) are commonly used for dermal absorption studies.
-
Preparation: Approximately 24 hours before application, the hair on the dorsal area of the animal is clipped. Care is taken to avoid abrading the skin. The application area should be a defined percentage of the total body surface area.
Test Substance Application
-
Formulation: this compound is typically formulated as a cream or lotion.
-
Dose Application: A specified amount of the formulation is applied evenly to the prepared skin area.
-
Occlusion: The application site may be covered with a non-occlusive or semi-occlusive dressing to prevent removal of the test substance by the animal.
Sample Collection
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours) via an appropriate route (e.g., tail vein in rats, marginal ear vein in rabbits).
-
Urine and Feces Collection: Animals are housed in metabolism cages to allow for the separate collection of urine and feces to determine the extent of excretion.
-
Skin Analysis: At the end of the study, the application site may be washed, and the skin excised to determine the amount of residual this compound in the skin.
Bioanalytical Method
-
Method: A validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) method is used to quantify the concentration of this compound and its potential metabolites in plasma, urine, and tissue homogenates.
Visualizing Experimental and Logical Frameworks
To aid in the conceptualization of experimental design and potential metabolic pathways, the following diagrams are provided.
Discussion and Future Directions
The significant gap in the publicly available literature regarding the in vivo pharmacokinetics of topical this compound in animal models presents a challenge for regulatory submissions and the development of novel drug delivery systems. While human data provides valuable insights, animal studies are indispensable for preclinical safety and toxicokinetic assessments.
Future research should prioritize well-designed pharmacokinetic studies in relevant animal models, such as rats and minipigs, to determine key parameters like Cmax, Tmax, AUC, and bioavailability following topical administration. Furthermore, metabolism and excretion studies in these models would provide a more complete picture of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This information is critical for establishing a robust preclinical data package and for refining our understanding of the systemic exposure and potential risks associated with topical this compound use.
References
Methodological & Application
Application Notes and Protocols: Crotamiton In Vivo Scratching Behavior Test in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction: Crotamiton is a well-established topical agent used for the treatment of scabies and for providing symptomatic relief from pruritus (itching).[1][2] While its scabicidal mechanism is not fully elucidated, its antipruritic effects are increasingly understood.[2] Recent studies have revealed that this compound's anti-itch properties extend beyond scabietic pruritus, showing efficacy against itching induced by various pruritogens.[3][4] The primary mechanism of action for its antipruritic effect is believed to be the inhibition of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel, which is expressed in the skin and primary sensory neurons.[5][6][7] Furthermore, research has demonstrated that this compound can suppress both histamine-dependent and histamine-independent itch pathways, making it a valuable tool for pruritus research.[3][4]
The mouse scratching behavior test is a fundamental preclinical model for evaluating the efficacy of potential antipruritic agents. This document provides a detailed protocol for conducting this test to assess the in vivo effects of this compound.
Experimental Protocols
This section details the methodology for the this compound scratching behavior test, from animal preparation to data analysis.
Animals and Housing
Proper animal selection and housing are critical for reproducible results.
| Parameter | Specification |
| Species | Mouse |
| Strain | ICR, C57BL/6, or BALB/c are commonly used.[3][8][9] |
| Sex | Male mice are often used to avoid hormonal cycle variations.[3] |
| Age/Weight | 8-11 weeks old.[3][9] |
| Housing | Housed in a specific pathogen-free facility with a 12:12 hour light:dark cycle.[3] |
| Food/Water | Ad libitum access to standard chow and water.[3] |
| Acclimatization | Animals should be acclimatized to the laboratory environment for at least one week before experimentation. |
Materials and Reagents
| Item | Description |
| Test Compound | This compound (N-ethyl-o-crotonotoluidide) |
| Pruritogens | Histamine, Chloroquine, Serotonin, PAR-2 agonist, GSK1016790A (TRPV4 agonist).[3][6][8] |
| Vehicles | Saline or other appropriate vehicle for dissolving this compound and pruritogens. |
| Equipment | - Observation chambers (transparent, allowing clear video recording).- Video camera(s) for recording behavior.- Syringes (e.g., 30-gauge) for intradermal injections.- Pipettes and standard laboratory glassware. |
Experimental Procedure
The following workflow outlines the key steps of the experiment.
To minimize stress-induced alterations in behavior, mice should be habituated to the testing environment.
-
Place each mouse individually into a transparent observation chamber.
-
Allow the mice to habituate for at least 60 minutes before any injections.[10]
This compound can be administered via different routes. Intraperitoneal injection is common for systemic effect evaluation, while topical application is used for local effects.
| Administration Route | Dosage Regimen | Timing |
| Intraperitoneal (i.p.) | 125 mg/kg[3][11][12] | Administer 30 minutes before pruritogen injection.[3] |
| Topical | 10% this compound solution/cream[8] | Apply to the injection site (e.g., nape of the neck) a set time before pruritogen injection. |
Itching is induced by injecting a pruritogen intradermally into a site accessible for scratching with the hind paw, typically the nape of the neck or the cheek.[3][10]
| Pruritogen | Dosage (per site) | Vehicle/Volume |
| Histamine | 100 µg[3][11][13] | Saline / 100 µL[3] |
| Chloroquine | 200 µg[3][11][13] | Saline / 100 µL[3] |
| Serotonin | Varies by study | Saline |
| PAR-2 Agonist | Varies by study | Saline |
| GSK1016790A (TRPV4 Agonist) | Varies by study | Saline |
-
Immediately after the pruritogen injection, begin video recording the mouse's behavior.
-
The observation period typically lasts for 40 to 60 minutes.[3][10]
-
The experimenter should not be present during the recording to avoid influencing the animal's behavior.[10]
Data Analysis and Quantification
The recorded videos are analyzed to quantify scratching behavior.
-
Definition of a Scratching Bout: A scratching bout is defined as one or more rapid scratching motions of the hind limb directed towards the injection site. The bout ends when the mouse either returns its hind paw to the floor or begins licking the paw.[10][14]
-
Scoring: An observer, blinded to the experimental conditions, counts the total number of scratching bouts for each mouse over the entire observation period.
-
Data Presentation: The data is often presented as the total number of scratching bouts. It can also be broken down into time intervals (e.g., 10-minute bins) to observe the time course of the antipruritic effect.[3][11]
-
Statistical Analysis: The differences between the vehicle control group and the this compound-treated group are typically analyzed using a Student's t-test or, for multiple group comparisons, an Analysis of Variance (ANOVA) followed by a post-hoc test.[3][9] A p-value of < 0.05 is generally considered statistically significant.
| Group | Example Mean Scratch Bouts (± SEM) |
| Vehicle + Histamine | 111.0 ± 32.82[11] |
| This compound (125 mg/kg) + Histamine | 29.82 ± 8.37[11] |
| Vehicle + Chloroquine | 286.0 ± 58.98[11] |
| This compound (125 mg/kg) + Chloroquine | 82.20 ± 22.76[11] |
Visualized Workflows and Pathways
Experimental Workflow
The following diagram illustrates the complete workflow for the this compound scratching behavior test.
Caption: Workflow for the in vivo mouse scratching behavior test.
This compound's Mechanism of Action in Itch Signaling
This compound is known to inhibit multiple itch-mediating pathways in sensory neurons.
Caption: this compound inhibits histamine and non-histamine itch pathways.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound, an Anti-Scabies Agent, Suppresses Histamine- and Chloroquine-Induced Itch Pathways in Sensory Neurons and Alleviates Scratching in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an Anti-Scabies Agent, Suppresses Histamine- and Chloroquine-Induced Itch Pathways in Sensory Neurons and Alleviates Scratching in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Transient receptor potential vanilloid 4 (TRPV4) channel as a target of this compound and its bimodal effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NIPS_Research [nips.ac.jp]
- 8. Anti pruritic effects of topical this compound, capsaicin, and a corticosteroid on pruritogen-induced scratching behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. shinryo-to-shinyaku.com [shinryo-to-shinyaku.com]
- 10. Behavioral differentiation between itch and pain in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Scratch-AID, a deep learning-based system for automatic detection of mouse scratching behavior with high accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biocytogen.com [biocytogen.com]
Application Notes and Protocols: Utilizing HEK293T Cells for Studying Crotamiton's Effect on Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crotamiton, a widely used topical medication for the treatment of scabies and pruritus, has been shown to exert its effects through the modulation of specific ion channels. Understanding the molecular mechanisms of this compound's action is crucial for optimizing its therapeutic use and for the development of novel drugs targeting ion channels. Human Embryonic Kidney 293T (HEK293T) cells are a robust and versatile platform for the heterologous expression of ion channels, making them an ideal model system for studying the pharmacological effects of compounds like this compound.
This document provides detailed application notes and protocols for investigating the effect of this compound on ion channels, with a primary focus on the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, its main identified target. Additionally, it explores the indirect effects of this compound on TRPV1 and TRPA1 channel signaling pathways.
Mechanism of Action of this compound on Ion Channels
This compound's primary mechanism of action as an antipruritic agent involves the direct inhibition of the TRPV4 ion channel.[1] Studies have also indicated that this compound can indirectly modulate the signaling pathways of other ion channels involved in itch perception, such as TRPV1 and TRPA1. It is suggested that this compound does not directly inhibit TRPV1 and TRPA1 channels but rather interferes with the upstream G-protein-coupled receptor (GPCR) signaling or the cascades that link these receptors to the ion channels.
Signaling Pathway of this compound's Effect on TRPV4
Caption: this compound directly inhibits the TRPV4 ion channel, blocking calcium influx and downstream signaling, which leads to the amelioration of itch.
Data Presentation: this compound's Effect on Ion Channels
The following tables summarize the quantitative and qualitative data on the effects of this compound on various ion channels, as studied in HEK293T cells.
Table 1: Effect of this compound on TRPV4 Channel Activity
| Parameter | Value | Cell Line | Method | Reference |
| Target Ion Channel | TRPV4 | HEK293 | Whole-Cell Patch-Clamp | Kittaka et al., 2017 |
| Effect | Inhibition | |||
| IC50 Value | Not Reported | |||
| Effective Concentration | Strong inhibition at 500 µM | |||
| Activator Used | GSK1016790A (100 nM) |
Table 2: Indirect Effects of this compound on Itch-Related Signaling Pathways
| Signaling Pathway | Effect of this compound (1 mM) | Cell Line | Method |
| H1R/TRPV1 Pathway | Inhibition of histamine-induced Ca²⁺ influx | HEK293T | Fluorometric Intracellular Calcium Assay |
| MRGPRA3/TRPA1 Pathway | Inhibition of chloroquine-induced Ca²⁺ influx | HEK293T | Fluorometric Intracellular Calcium Assay |
Experimental Protocols
This section provides detailed protocols for the key experiments required to study the effect of this compound on ion channels expressed in HEK293T cells.
HEK293T Cell Culture and Transfection
This protocol describes the maintenance of HEK293T cells and their transient transfection with the ion channel of interest (e.g., TRPV4).
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
Plasmid DNA encoding the ion channel of interest (e.g., human TRPV4) and a fluorescent marker (e.g., eGFP)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
6-well plates and 35 mm glass-bottom dishes
Procedure:
-
Cell Culture:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture the cells every 2-3 days when they reach 80-90% confluency.
-
-
Transfection:
-
One day before transfection, seed the HEK293T cells into 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
On the day of transfection, prepare the DNA-lipid complexes according to the manufacturer's instructions for your chosen transfection reagent. Briefly, dilute the plasmid DNA and the transfection reagent in serum-free medium, then combine and incubate to allow complex formation.
-
Add the DNA-lipid complexes dropwise to the cells.
-
Incubate the cells for 24-48 hours post-transfection to allow for protein expression. Successful transfection can be confirmed by observing fluorescence from the co-transfected marker protein.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the procedure for recording ion channel currents from transfected HEK293T cells in the whole-cell configuration.
Materials:
-
Transfected HEK293T cells on 35 mm glass-bottom dishes
-
Patch-clamp rig with an amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries
-
Microelectrode puller
-
Perfusion system
Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH, osmolarity ~310 mOsm).
-
Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with CsOH, osmolarity ~290 mOsm). Note: Cesium is used to block potassium channels.
Procedure:
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Fill the micropipette with the filtered intracellular solution.
-
-
Recording:
-
Place the dish with transfected cells on the microscope stage and perfuse with the extracellular solution.
-
Identify a fluorescent, healthy-looking cell for recording.
-
Approach the cell with the micropipette and form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Rupture the membrane patch under the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -60 mV.
-
-
Data Acquisition:
-
To elicit TRPV4 currents, apply a ramp voltage protocol (e.g., from -100 mV to +100 mV over 200 ms).
-
Apply the TRPV4 agonist GSK1016790A (e.g., 100 nM) via the perfusion system to activate the channels.
-
Once a stable baseline current is established, co-apply this compound at various concentrations to determine its inhibitory effect.
-
Wash out the this compound and agonist to observe any recovery of the current.
-
Experimental Workflow for Studying this compound's Effect on TRPV4
Caption: Workflow for investigating this compound's effect on TRPV4 channels expressed in HEK293T cells.
Conclusion
The use of HEK293T cells provides a powerful and efficient system for characterizing the pharmacological effects of this compound on specific ion channels. The protocols outlined in this document offer a comprehensive guide for researchers to investigate the inhibitory action of this compound on TRPV4 and to explore its broader effects on related signaling pathways. These studies are essential for a deeper understanding of this compound's therapeutic mechanisms and for the rational design of new ion channel-modulating drugs.
References
Application Notes: Development of a Topical Crotamiton Formulation for Preclinical Research
Introduction
Crotamiton is a well-established scabicidal and antipruritic agent used for treating scabies and relieving itchy skin conditions.[1][2][3] For preclinical research, developing a stable, effective, and well-characterized topical formulation is a critical first step to ensure reliable and reproducible results in in vitro, ex vivo, and in vivo models. These application notes provide a comprehensive guide, including detailed protocols, for the formulation and preclinical evaluation of a topical this compound product.
1. This compound: Physicochemical Properties and Mechanism of Action
This compound is a colorless to slightly yellowish oil with a faint amine-like odor.[1][4][5] It is miscible with alcohol and methanol but sparingly soluble in aqueous buffers.[1][6] Its antipruritic effect is believed to stem from a counter-irritation mechanism; as it evaporates, it produces a cooling effect that distracts from the sensation of itching.[1][5] More specifically, research suggests that this compound acts as an inhibitor of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel, which is expressed in the skin and plays a role in itch signaling.[2][6][7] The exact scabicidal mechanism remains unknown, but it is toxic to the Sarcoptes scabiei mite.[1][2][8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₇NO | [9] |
| Molecular Weight | 203.28 g/mol | [1][4][9] |
| Appearance | Colorless to slightly yellowish oil | [1][4][5] |
| Odor | Faint amine-like | [1][4] |
| Solubility | Miscible with alcohol and methanol; Soluble in ethanol (~50 mg/mL), DMSO (~100 mg/mL), and DMF (~100 mg/mL); Sparingly soluble in aqueous buffers. | [1][6] |
| LogP | 2.88 | [10] |
| Isomerism | Exists as a mixture of cis and trans isomers. | [4][11] |
2. Formulation Considerations
The choice of formulation (e.g., cream, lotion, gel) depends on the specific research goals, the animal model being used, and the desired release characteristics. Creams and lotions are common for this compound.[3][4] An oil-in-water (o/w) emulsion is a suitable approach, given that this compound itself is an oil.
Table 2: Example Excipients for Topical this compound Formulations
| Excipient Class | Example | Function |
| Oil Phase | Petrolatum, Light Mineral Oil, Cetyl Alcohol, Stearyl Alcohol | Emollient, Stiffening Agent, Co-emulsifier |
| Aqueous Phase | Purified Water | Solvent |
| Emulsifiers | Steareth-2, Laureth-23, Cetearyl alcohol (and) Ceteareth-20 | Surfactant, Emulsion Stabilizer |
| Humectants | Propylene Glycol | Humectant, Solvent, Penetration Enhancer |
| Thickeners | Carbomer-934, Magnesium Aluminum Silicate | Viscosity Modifier, Stabilizer |
| pH Adjusters | Sodium Hydroxide, Citric Acid | Buffering Agent |
| Preservatives | Benzyl Alcohol, Diazolidinylurea, Methylparaben | Antimicrobial Agent |
| Modifiers | Dimethicone | Emollient, Skin Protectant |
Source: Based on excipients listed in commercial formulations.[4][12][13]
3. Proposed Mechanism of Action for Pruritus
The primary proposed mechanism for this compound's anti-itch effect involves the inhibition of the TRPV4 ion channel.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound | C13H17NO | CID 2883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Chromatography of this compound and its application to the determination of active ingredients in ointments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assets.hpra.ie [assets.hpra.ie]
- 13. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
Application of Crotamiton in Animal Models of Atopic Dermatitis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Crotamiton is a well-established anti-scabicidal and anti-pruritic agent.[1][2] Its application in relieving the symptoms of atopic dermatitis (AD), particularly pruritus (itching), is an area of active investigation. This document provides a comprehensive overview of the use of this compound in relevant animal models of atopic dermatitis and pruritus, summarizing key quantitative data and providing detailed experimental protocols. The focus is on mouse models, which are instrumental in preclinical research for atopic dermatitis. While this compound has been shown to be effective in acute pruritus models, its application in chronic atopic dermatitis models is an emerging area of research.
Data Presentation: Efficacy of this compound in Murine Pruritus Models
The anti-pruritic efficacy of this compound has been quantified in acute itch models in mice. The following table summarizes the key findings from a study investigating the effect of this compound on scratching behavior induced by histamine and chloroquine, which represent histaminergic and non-histaminergic itch pathways, respectively.[3]
| Pruritogen | Treatment Group | Mean Number of Scratches (± SEM) | Reduction in Scratching Bouts (%) | Reference |
| Histamine (100 µ g/site ) | Control | 111.0 ± 32.82 | - | [3] |
| This compound (125 mg/kg, i.p.) | 29.82 ± 8.370 | 73.1% | [3] | |
| Chloroquine (200 µ g/site ) | Control | 286.0 ± 58.98 | - | [3] |
| This compound (125 mg/kg, i.p.) | 82.20 ± 22.76 | 71.3% | [3] |
Experimental Protocols
This section provides detailed protocols for inducing atopic dermatitis-like symptoms in mice and for assessing the anti-pruritic effects of this compound.
Protocol 1: Induction of Atopic Dermatitis-Like Inflammation using MC903 (Calcipotriol)
This protocol is adapted from established methods for inducing a Th2-dominant inflammatory response characteristic of atopic dermatitis.[4][5]
Materials:
-
MC903 (Calcipotriol)
-
Ethanol
-
Pipette
-
Female C57BL/6 or BALB/c mice (8-12 weeks old)
-
Digital micrometer
Procedure:
-
Animal Preparation: Anesthetize the mice. Shave a small patch of fur on the dorsal side.
-
MC903 Solution Preparation: Dissolve MC903 in 100% ethanol to a concentration of 40 µM.
-
Application:
-
Apply 10 µL of the MC903 solution to the ventral and dorsal sides of one ear.
-
Apply 90 µL of the MC903 solution to the shaved dorsal skin.
-
For control animals, apply the same volume of ethanol.
-
-
Treatment Schedule: Apply MC903 or vehicle daily or every other day for a period of 2 to 4 weeks to establish chronic inflammation.[5]
-
Assessment of Dermatitis:
-
Ear Thickness: Measure the ear thickness daily using a digital micrometer. An increase in ear thickness indicates inflammation.[5]
-
Clinical Scoring: Score the severity of skin lesions based on erythema, scaling, and excoriation.
-
Histology: At the end of the experiment, collect skin tissue for histological analysis (e.g., H&E staining for inflammatory cell infiltration and measurement of epidermal thickness).
-
Immunological Analysis: Analyze serum IgE levels and cytokine profiles (e.g., IL-4, IL-13, TSLP) from skin tissue or draining lymph nodes.[5]
-
Protocol 2: Induction of Atopic Dermatitis-Like Inflammation using Oxazolone
This protocol describes a widely used hapten-induced model of atopic dermatitis.[6][7]
Materials:
-
Oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)
-
Acetone
-
Olive oil
-
Pipette
-
Male BALB/c mice (8-12 weeks old)
-
Digital micrometer
Procedure:
-
Animal Preparation: Shave the abdominal and dorsal skin of the mice.
-
Sensitization (Day 0):
-
Prepare a 1.5% (w/v) solution of oxazolone in acetone.
-
Apply 100 µL of the oxazolone solution to the shaved abdominal surface.[8]
-
-
Challenge (Starting Day 5-7):
-
Prepare a 0.1% to 1% (w/v) solution of oxazolone in an acetone/olive oil vehicle (e.g., 4:1).
-
Apply 20 µL of the challenge solution to the ears and/or the shaved dorsal skin.
-
Repeat the challenge every other day for 2-3 weeks to induce a chronic inflammatory state.[9]
-
-
Assessment of Dermatitis:
-
Ear and Skin Thickness: Measure the thickness of the ear and dorsal skin before each challenge.
-
Clinical Scoring: Evaluate skin for redness, scaling, and excoriations.[10]
-
Serum IgE: Collect blood at the end of the study to measure total serum IgE levels.
-
Histopathology: Perform histological examination of skin biopsies to assess epidermal hyperplasia and cellular infiltration.
-
Protocol 3: Assessment of Anti-Pruritic Effects of this compound in an Acute Itch Model
This protocol is based on a study that evaluated the efficacy of this compound in reducing scratching behavior in mice.[3]
Materials:
-
This compound
-
Saline or appropriate vehicle for intraperitoneal injection
-
Histamine dihydrochloride or Chloroquine phosphate
-
Sterile saline for dissolving pruritogens
-
Male ICR mice (10-11 weeks old)
-
Video recording equipment
Procedure:
-
Animal Acclimatization: Place mice in individual observation cages and allow them to acclimate for at least 30 minutes.
-
This compound Administration:
-
Prepare a solution of this compound for intraperitoneal (i.p.) injection.
-
Administer this compound (e.g., 125 mg/kg) or vehicle via i.p. injection.
-
-
Induction of Itching (30 minutes post-Crotamiton):
-
Inject 100 µL of histamine (100 µ g/site ) or chloroquine (200 µ g/site ) intradermally into the nape of the neck.
-
-
Behavioral Observation:
-
Immediately after the pruritogen injection, start video recording the mice for 60 minutes.
-
Subsequently, count the number of scratching bouts directed at the injection site using the hind limbs. A bout of scratching is defined as one or more rapid back-and-forth motions of the hind limb.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Inhibiting Pruritus
This compound is known to inhibit multiple itch signaling pathways in sensory neurons. The diagram below illustrates its inhibitory action on both histamine-dependent and histamine-independent itch pathways. This compound has been shown to inhibit calcium influx mediated by the activation of H1R/TRPV1 and MRGPRA3/TRPA1 channels.[3][11] It is also an inhibitor of the TRPV4 channel.[6]
Caption: this compound's inhibitory action on key pruritus signaling pathways.
Experimental Workflow for Evaluating this compound in an Atopic Dermatitis Model
The following diagram outlines a typical experimental workflow for assessing the efficacy of this compound in a chemically-induced atopic dermatitis mouse model.
Caption: Workflow for this compound efficacy testing in an AD mouse model.
Disclaimer: These protocols are intended as a guide and may require optimization based on specific research objectives and laboratory conditions. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. research.monash.edu [research.monash.edu]
- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 3. A Mouse Model of MC903-Induced Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mouse Models for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term application of MC903 in mice prolongs the characteristic symptoms of atopic dermatitis, such as inflammation, skin barrier dysfunction, and itching - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. Oxazolone-Induced Atopic Dermatitis (AD) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. researchgate.net [researchgate.net]
- 10. imavita.com [imavita.com]
- 11. A Mouse Model for Atopic Dermatitis Using Topical Application of Vitamin D3 or of Its Analog MC903. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Crotamiton Concentration for In Vitro Cell-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Crotamiton in in vitro cell-based assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you determine the optimal concentration of this compound for your specific experimental needs, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in in vitro systems?
A1: this compound's primary established in vitro mechanism of action is the inhibition of specific signaling pathways related to itch and inflammation. It has been shown to inhibit histamine- and chloroquine-induced calcium influx.[1][2] This is achieved, at least in part, through the inhibition of the transient receptor potential vanilloid 4 (TRPV4) channel.[3] It is important to note that its antipruritic effects are not fully understood and may involve other molecular targets.
Q2: What is a recommended starting concentration range for this compound in cell-based assays?
A2: Based on published data, a starting concentration range of 10 µM to 500 µM is recommended for initial experiments. The half-maximal inhibitory concentration (IC50) for histamine-induced calcium influx in HEK293T cells was reported to be 101.2 µM, while for chloroquine-induced calcium influx, it was 326.2 µM.[2] Therefore, a dose-response curve spanning this range is advisable to determine the optimal concentration for your specific cell type and endpoint.
Q3: Is this compound cytotoxic to cells in culture?
A3: this compound has shown low cytotoxicity in some cell lines at concentrations effective for inhibiting signaling pathways. For instance, one study reported no significant cytotoxicity in HEK293T cells at a concentration of 1 mM (1000 µM) after 30 minutes of incubation. Another study found no toxicity in MRC-5 cells at concentrations up to 400 µM.[4] However, cytotoxicity is cell-type and time-dependent. It is crucial to perform a cytotoxicity assay with your specific cell line and experimental duration to determine the non-toxic working concentration range.
Q4: How should I prepare a this compound stock solution for cell culture experiments?
A4: this compound is sparingly soluble in water but readily soluble in organic solvents like dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM to 100 mM) in sterile DMSO. This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in your assay does not exceed a level that affects your cells' viability or the experimental outcome (typically ≤ 0.1%).
Q5: Does this compound affect common signaling pathways beyond calcium signaling?
A5: Currently, there is limited published data on the effects of this compound on other major signaling pathways such as the MAPK/ERK, NF-κB, or PI3K/Akt pathways. The primary focus of in vitro research has been on its role in itch-related calcium signaling. If your research involves these pathways, it is recommended to perform preliminary experiments, such as Western blotting for key phosphorylated proteins, to assess any potential off-target effects of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound on the target pathway. | Concentration is too low. | Perform a dose-response experiment with a wider concentration range (e.g., 1 µM to 1 mM). |
| Cell line is not responsive. | Verify that your cell line expresses the target of interest (e.g., TRPV4). Consider using a positive control compound known to elicit a response in your assay. | |
| Incorrect experimental conditions. | Ensure proper incubation times and that the experimental endpoint is appropriate for the expected mechanism of action. | |
| High cell death or unexpected morphological changes. | This compound concentration is too high, leading to cytotoxicity. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration for your specific cell line and experimental duration. |
| High concentration of solvent (e.g., DMSO). | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically ≤ 0.1% for DMSO). Include a vehicle control in your experiments. | |
| Inconsistent or variable results between experiments. | Instability of this compound in culture medium. | Prepare fresh dilutions of this compound from the stock solution for each experiment. |
| Cell passage number and confluency. | Use cells within a consistent passage number range and ensure a consistent cell seeding density and confluency at the time of treatment. | |
| Variability in experimental technique. | Standardize all steps of the experimental protocol, including incubation times, reagent concentrations, and washing steps. |
Quantitative Data Summary
Table 1: Reported IC50 Values for this compound
| Effect | Cell Line | IC50 (µM) | Reference |
| Inhibition of Histamine-Induced Calcium Influx | HEK293T | 101.2 | [2] |
| Inhibition of Chloroquine-Induced Calcium Influx | HEK293T | 326.2 | [2] |
Table 2: Reported Cytotoxicity Data for this compound
| Cell Line | Concentration | Incubation Time | Result | Reference |
| HEK293T | 1 mM | 30 minutes | No significant change in cell viability | [1] |
| MRC-5 | up to 400 µM | Not specified | No toxicity observed | [4] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using MTT Assay
This protocol provides a general guideline for assessing the cytotoxicity of this compound. Optimization for specific cell lines is recommended.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. A suggested starting range is 1 µM to 1 mM. Also, prepare a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the cell viability against the this compound concentration to determine the concentration that results in a significant reduction in viability.
Protocol 2: Measuring this compound-Induced Inhibition of Calcium Influx
This protocol provides a general method for assessing changes in intracellular calcium levels.
Materials:
-
Your cell line of interest (preferably expressing the target of interest)
-
Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound stock solution (in DMSO)
-
Agonist to induce calcium influx (e.g., histamine, chloroquine)
-
96-well black-walled, clear-bottom cell culture plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed your cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium indicator dye and Pluronic F-127 in HBSS.
-
Remove the culture medium and wash the cells with HBSS.
-
Add the loading buffer to the cells and incubate in the dark at 37°C for 30-60 minutes.
-
This compound Pre-treatment: Wash the cells with HBSS to remove excess dye. Add HBSS containing various concentrations of this compound or a vehicle control to the respective wells. Incubate for a predetermined time (e.g., 15-30 minutes).
-
Calcium Influx Measurement: Place the plate in a fluorescence microplate reader.
-
Establish a baseline fluorescence reading.
-
Inject the agonist into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Analyze the change in fluorescence intensity to determine the effect of this compound on agonist-induced calcium influx. Calculate the IC50 value from the dose-response curve.
Visualizations
Caption: Workflow for determining the optimal this compound concentration.
Caption: Troubleshooting flowchart for inconsistent experimental outcomes.
Caption: Simplified diagram of this compound's known mechanism of action.
References
- 1. This compound, an Anti-Scabies Agent, Suppresses Histamine- and Chloroquine-Induced Itch Pathways in Sensory Neurons and Alleviates Scratching in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound derivative JM03 extends lifespan and improves oxidative and hypertonic stress resistance in Caenorhabditis elegans via inhibiting OSM-9 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crotamiton Degradation Product Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and characterizing the degradation products of Crotamiton.
Frequently Asked Questions (FAQs)
Q1: What are the known degradation pathways for this compound?
A1: this compound is susceptible to degradation under several conditions, including hydrolysis (acidic and alkaline), oxidation, photolysis, and thermal stress.[1] The most significant degradation pathway identified is acid-catalyzed hydrolysis, which results in the cleavage of the amide bond.[1][2] Under acidic conditions, this compound degrades into 2-butenoic acid and N-ethyl-2-methylaniline.[1][2] Photocatalytic degradation studies have also shown that this compound can be degraded by the attack of hydroxyl radicals on the aromatic ring and alkyl chains, leading to various intermediates.[3]
Q2: What are the primary degradation products of this compound?
A2: Under forced degradation conditions, particularly acidic hydrolysis, the primary identified degradation products of this compound are:
One study also identified a substance referred to as "this compound Impurity A," which can be monitored alongside the active pharmaceutical ingredient (API).[4]
Q3: What analytical techniques are most suitable for analyzing this compound and its degradation products?
A3: Several analytical techniques are effective for the separation and quantification of this compound and its degradation products. These include:
-
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): A robust and widely used method for stability-indicating assays.[1]
-
Thin-Layer Chromatography (TLC)-Densitometry: A viable alternative for the determination of this compound in the presence of its degradation products.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for the identification and quantification of impurities, even at very low concentrations.[4]
-
Gas Chromatography (GC): Can be used for the determination of certain impurities.
Forced Degradation Studies: Summary of Quantitative Data
The following table summarizes the results from forced degradation studies performed on this compound under various stress conditions. The goal of these studies is typically to achieve 5-20% degradation to ensure the stability-indicating nature of the analytical method.[5]
| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation of this compound | Degradation Products Detected | Reference |
| Acidic Hydrolysis | 0.1 N HCl | 2 hours | Room Temperature | >90% | 2-Butenoic acid, N-ethyl-2-methylaniline | [1] |
| Alkaline Hydrolysis | 0.1 N NaOH | 2 hours | Room Temperature | ~30% | Not specified | [1] |
| Oxidative | 6% H₂O₂ | 2 hours | Room Temperature | ~25% | Not specified | [1] |
| Neutral Hydrolysis | Deionized Water | 3 hours | 80 °C | ~15% | Not specified | [1] |
| Thermal | Dry Heat | 3 hours | 80 °C | ~10% | Not specified | [1] |
| Photolytic | Sunlight | 24 hours | Ambient | ~20% | Not specified | [1] |
Experimental Protocols
Forced Degradation Studies
These protocols are designed to intentionally degrade the this compound sample to an appropriate extent (typically 5-20%) to facilitate the development and validation of stability-indicating methods.
a) Acidic Hydrolysis:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Transfer an aliquot of the stock solution to a volumetric flask.
-
Add an equal volume of 0.1 N to 1 N hydrochloric acid (HCl).
-
Reflux the solution for a specified period (e.g., 2-3 hours) or keep at room temperature for a longer duration, monitoring the degradation.[1][2]
-
After the desired degradation is achieved, cool the solution to room temperature.
-
Neutralize the solution with an appropriate concentration of sodium hydroxide (NaOH).
-
Dilute the solution to the final volume with the mobile phase or a suitable diluent.
-
Filter the sample through a 0.45 µm filter before injection.
b) Alkaline Hydrolysis:
-
Follow steps 1 and 2 from the acidic hydrolysis protocol.
-
Add an equal volume of 0.1 N to 1 N sodium hydroxide (NaOH).
-
Proceed with steps 4-8, neutralizing with an appropriate concentration of hydrochloric acid (HCl) in step 6.[1]
c) Oxidative Degradation:
-
Follow steps 1 and 2 from the acidic hydrolysis protocol.
-
Add an equal volume of 3-30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified period (e.g., 2 hours), protected from light, and monitor the degradation.[1]
-
Dilute the solution to the final volume with the mobile phase or a suitable diluent.
-
Filter the sample through a 0.45 µm filter before injection.
d) Thermal Degradation:
-
Place the solid this compound powder in a petri dish in a thin layer.
-
Expose the sample to a high temperature (e.g., 80°C) in a hot air oven for a specified duration (e.g., 3 hours).[1]
-
Alternatively, prepare a solution of this compound and expose it to heat.
-
After exposure, allow the sample to cool to room temperature.
-
Prepare a solution of a known concentration in the mobile phase or a suitable diluent for analysis.
e) Photolytic Degradation:
-
Expose a solution of this compound in a transparent container to direct sunlight for a specified period (e.g., 24 hours).[1]
-
Alternatively, expose the solid drug substance to a combination of UV and visible light in a photostability chamber.
-
Simultaneously, keep a control sample in the dark to exclude the effect of temperature.
-
After exposure, prepare a solution of a known concentration for analysis.
Analytical Method: Stability-Indicating HPLC-DAD
This method is an example of a validated procedure for the determination of this compound in the presence of its degradation products.
-
Chromatographic System:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample (or the sample from forced degradation studies) in the mobile phase to achieve a final concentration within the linear range of the method.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Active sites on the column packing interacting with the analyte.- Column overload.- Inappropriate mobile phase pH. | - Use a mobile phase modifier (e.g., triethylamine).- Reduce the sample concentration.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Peak Splitting or Broadening | - Column contamination or degradation.- Sample solvent incompatible with the mobile phase.- Clogged column frit. | - Flush the column with a strong solvent or replace it.- Dissolve the sample in the mobile phase whenever possible.- Back-flush the column (if permissible) or replace the frit. |
| Baseline Drift or Noise | - Mobile phase not properly degassed.- Contaminated mobile phase or detector flow cell.- Fluctuations in column temperature. | - Degas the mobile phase using sonication or vacuum.- Use high-purity solvents and flush the system.- Use a column oven to maintain a constant temperature. |
| Irregular Retention Times | - Inconsistent mobile phase composition.- Pump malfunction or leaks.- Column equilibration is insufficient. | - Prepare fresh mobile phase and ensure accurate mixing.- Check for leaks in the pump and fittings; service the pump if necessary.- Ensure the column is fully equilibrated with the mobile phase before injection. |
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Proposed degradation pathway of this compound under acidic hydrolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Photocatalytic decomposition of this compound over aqueous TiO(2) suspensions: determination of intermediates and the reaction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. biomedres.us [biomedres.us]
Technical Support Center: Cytotoxicity Assessment of Crotamiton
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of Crotamiton in various cell lines. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known cytotoxicity of this compound in different cell lines?
A1: Currently, there is limited publicly available data on the broad cytotoxicity of this compound across a wide range of cell lines. One study demonstrated that a 30-minute incubation with 1 mM this compound did not cause significant changes in the viability of HEK293T cells, as measured by the MTT assay.[1] In the context of its anti-pruritic mechanism, this compound's half-maximal inhibitory concentration (IC50) for the chloroquine-induced itch pathway in HEK293T cells expressing MRGPRA3 and TRPA1 was determined to be 326.2 µM. It is important to note that this IC50 value reflects the inhibition of a specific signaling pathway, not general cytotoxicity.
Due to the scarcity of comprehensive cytotoxicity data, it is crucial for researchers to perform their own cytotoxicity assessments in their specific cell lines of interest.
Q2: What are the recommended initial steps for assessing this compound's cytotoxicity?
A2: A tiered approach is recommended. Start with a preliminary cell viability assay, such as the MTT or MTS assay, to determine the dose-response relationship and estimate the IC50 value. Based on these initial findings, further mechanistic studies can be designed, including lactate dehydrogenase (LDH) assays to assess membrane integrity and apoptosis assays (e.g., Annexin V/Propidium Iodide staining) to investigate the mode of cell death.
Q3: Are there any known signaling pathways affected by this compound that might relate to cell viability?
A3: The primary mechanism of action described for this compound is the inhibition of transient receptor potential vanilloid 4 (TRPV4), a sensory ion channel involved in itch sensation.[1] Research has focused on its role in blocking itch pathways induced by histamine and chloroquine.[1] At present, there is no widely documented signaling pathway directly linking this compound to cytotoxic effects in various cell lines. Researchers investigating high concentrations of this compound should consider exploring common cell death pathways, such as the intrinsic and extrinsic apoptosis pathways.
Quantitative Data Summary
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Maximum Inhibition (%) | Notes |
| e.g., A549 | MTT | 24 | Data to be determined | Data to be determined | |
| e.g., HeLa | MTT | 48 | Data to be determined | Data to be determined | |
| e.g., HepG2 | LDH | 24 | Data to be determined | Data to be determined | |
| e.g., MCF-7 | Apoptosis | 48 | Data to be determined | Data to be determined | % of apoptotic cells |
| HEK293T | MTT | 0.5 | >1000 | Not significant | No significant change in cell viability observed at 1mM.[1] |
Experimental Protocols
MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Detailed Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
References
Overcoming challenges in the topical delivery of Crotamiton for animal studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the topical delivery of Crotamiton for animal studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and reproducible experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the formulation, in vitro testing, and in vivo evaluation of topical this compound formulations.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Formulation Troubleshooting | ||
| My this compound formulation is physically unstable (e.g., phase separation, precipitation). | - Poor solubility of this compound in the vehicle.- Incompatible excipients.- Incorrect ratio of oil, surfactant, and co-surfactant in microemulsions.- Inadequate homogenization during preparation. | - Increase Solubility: this compound is soluble in organic solvents like ethanol, DMSO, and dimethylformamide[1]. Consider incorporating these into your formulation. For aqueous-based gels, a microemulsion system can significantly enhance solubility[2][3].- Optimize Microemulsion: Systematically construct a pseudo-ternary phase diagram to identify the optimal ratios of oil (e.g., tea tree oil), surfactant (e.g., Cremophor® EL), and co-surfactant (e.g., Transcutol® P, Phospholipid 90G) that result in a stable microemulsion region[2][3].- Ensure Proper Mixing: Use appropriate homogenization equipment and ensure sufficient mixing time and speed to achieve a uniform formulation. For microemulsion-based hydrogels, ensure the gelling agent (e.g., Carbopol 971P) is fully hydrated before incorporating the microemulsion[2]. |
| The viscosity of my hydrogel formulation is too low or too high. | - Inappropriate concentration of the gelling agent.- The addition of the microemulsion breaking the gel structure. | - Adjust Gelling Agent Concentration: The viscosity of the hydrogel is dependent on the concentration of the gelling agent (e.g., HPMC, Carbopol)[4]. Titrate the concentration to achieve the desired viscosity. A concentration of 1-2% w/w is often a good starting point[4].- Sequential Addition: Prepare the hydrogel base first and allow it to fully swell and hydrate before slowly incorporating the microemulsion with continuous stirring[4][5]. |
| In Vitro Skin Permeation Troubleshooting (Franz Diffusion Cell) | ||
| I am observing high variability in my permeation data between replicates. | - Inconsistent membrane thickness or integrity.- Air bubbles trapped between the membrane and the receptor fluid.- Inconsistent dosing of the formulation.- Non-uniform temperature control. | - Membrane Quality Control: Use skin sections of uniform thickness. Visually inspect membranes for any damage before mounting. Conduct a pre-test for membrane integrity[6].- Bubble Removal: Ensure the receptor chamber is completely filled with degassed receptor fluid and that no air bubbles are present under the membrane[6].- Consistent Dosing: Apply a consistent and accurately weighed amount of the formulation to the entire surface of the membrane in the donor chamber[6].- Temperature Maintenance: Use a circulating water bath to maintain a constant temperature (typically 32°C for skin studies) in the Franz cells[6]. |
| I am not detecting any this compound in the receptor fluid ("no-flux"). | - Insufficient analytical sensitivity.- Low permeability of the formulation through the skin model.- this compound binding to the synthetic membrane or apparatus.- "Sink" conditions are not maintained. | - Increase Analytical Sensitivity: Use a highly sensitive analytical method like HPLC-UV or LC-MS/MS to quantify this compound levels.- Optimize Formulation for Penetration: Consider incorporating penetration enhancers into your formulation. Microemulsions are known to improve skin penetration[2][3].- Check for Binding: Run a control experiment to assess the recovery of this compound from the Franz cell apparatus and membrane.- Maintain Sink Conditions: The concentration of this compound in the receptor fluid should not exceed 10% of its saturation solubility in that medium. If solubility is low, consider adding a solubilizing agent like a small percentage of ethanol or a surfactant to the receptor fluid[7]. |
| In Vivo Animal Study Troubleshooting | ||
| The test formulation is causing skin irritation (erythema, edema) in the animals. | - The formulation itself is irritating.- this compound concentration is too high.- The vehicle contains irritating components. | - Formulation Pre-Screening: Conduct in vitro skin irritation tests using reconstructed human epidermis models as a preliminary screen[8].- Dose-Ranging Study: Perform a dose-ranging study to determine the highest non-irritating concentration of this compound.- Vehicle Control: Always include a vehicle-only control group to determine if the irritation is caused by the excipients[9].- Histopathology: Conduct histopathological examination of the skin to assess the extent of irritation and inflammation[2][9]. |
| My formulation showed good in vitro skin permeation but is not effective in the in vivo pruritus model. | - Insufficient drug retention in the target skin layers (epidermis/dermis).- Rapid clearance of the drug from the skin.- The animal model is not appropriate for the mechanism of action. | - Assess Skin Retention: In your in vitro studies, after the permeation experiment, analyze the amount of this compound retained in the different skin layers (stratum corneum, epidermis, dermis)[10].- Dermatokinetic Studies: Conduct in vivo dermatokinetic studies in an appropriate animal model (e.g., pig) to determine the concentration-time profile of this compound in the skin layers[11][12].- Model Selection: this compound is effective in both histamine- and non-histamine-mediated itch models[13]. Ensure the chosen model (e.g., histamine-induced scratching, chloroquine-induced scratching) is appropriate to evaluate the antipruritic effect[13][14]. |
Quantitative Data Summary
The following tables summarize key quantitative data for the formulation and evaluation of topical this compound.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Ethanol | ~50 mg/mL | [1] |
| DMSO | ~100 mg/mL | [1] |
| Dimethylformamide (DMF) | ~100 mg/mL | [1] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
Table 2: Example Composition and Physicochemical Properties of a this compound-Loaded Microemulsion Hydrogel
| Parameter | Value | Reference |
| Composition | ||
| This compound | 0.1% w/w | [2] |
| Tea Tree Oil (Oil Phase) | 16% w/w | [2] |
| Cremophor® EL (Surfactant) | Varies with Smix ratio | [2][3] |
| Phospholipid 90G & Transcutol® P (Co-surfactant) | Varies with Smix ratio | [2][3] |
| Carbopol 971P (Gelling agent) | 1% w/v | [2] |
| Water | q.s. | [2] |
| Physicochemical Properties | ||
| Average Globule Size | 33.54 nm | [15] |
| Polydispersity Index (PDI) | 0.498 - 0.612 | [2] |
| Drug Content | 99.42% - 99.95% | [2] |
| Zeta Potential | 0.312 mV | [15] |
Table 3: Dermal Pharmacokinetic Parameters of Topical this compound (Human Data)
| Parameter | Value | Reference |
| Time to reach plasma | 30 minutes | [16] |
| Mean Cmax in plasma (after single 5g of 10% application) | 24.5 ng/mL | [16] |
| Time to reach Cmax in plasma | ~7 hours | [16] |
Note: Specific dermal pharmacokinetic data for this compound in animal models is limited in the public domain. The provided human data can serve as a reference point.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Microemulsion-Based Hydrogel
Objective: To prepare a stable microemulsion-based hydrogel for topical delivery of this compound.
Materials:
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This compound powder
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Oil phase: Tea Tree Oil (TTO)
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Surfactant: Cremophor® EL
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Co-surfactant mixture (Smix): Phospholipid 90G and Transcutol® P (1:4 mass ratio)
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Gelling agent: Carbopol 971P
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Purified water
Procedure:
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Construct Pseudo-Ternary Phase Diagram: a. Prepare different mass ratios of surfactant (Cremophor® EL) to the co-surfactant mixture (e.g., 2:1). This is your Smix[2][3]. b. Prepare various ratios of the oil phase (TTO) and the Smix (from 1:9 to 9:1). c. Titrate each oil:Smix mixture with purified water dropwise with constant stirring. d. Observe the mixtures for transparency. The clear and transparent formulations represent the microemulsion region. e. Plot the results on a ternary phase diagram to visualize the microemulsion region and select an optimal formulation with a high oil content and low Smix content[2][15].
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Prepare the this compound-Loaded Microemulsion: a. Based on the selected ratio from the phase diagram, accurately weigh the oil phase, surfactant, and co-surfactant. b. Heat the non-aqueous components (phospholipid, Transcutol® P, and Cremophor® EL) to 50-60°C for 15 minutes with constant stirring to form a homogenous solution[2]. c. Cool the mixture and dissolve the this compound (e.g., 0.1% w/w) in the oil phase (TTO)[2]. d. Gradually add the required amount of the aqueous phase (water) to the oil phase while stirring continuously until a transparent, homogenous microemulsion is formed[15].
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Prepare the Microemulsion-Based Hydrogel: a. Disperse the gelling agent (e.g., 1% w/v Carbopol 971P) in purified water and allow it to hydrate for 24 hours at 4°C to form a hydrogel base[2]. b. Slowly incorporate the prepared this compound-loaded microemulsion into the hydrogel base with continuous gentle stirring until a uniform gel is formed[4].
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To evaluate the permeation of this compound from a topical formulation through an excised animal skin membrane.
Materials:
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Franz diffusion cells
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Excised animal skin (e.g., full-thickness abdominal skin from mice or rats)
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Receptor fluid (e.g., phosphate-buffered saline (PBS) pH 7.4, potentially with a solubilizer for lipophilic drugs)[6]
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This compound formulation
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Magnetic stirrer and stir bars
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Circulating water bath
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HPLC or other suitable analytical instrument
Procedure:
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Skin Membrane Preparation: a. Euthanize the animal and carefully excise the abdominal skin. b. Remove any subcutaneous fat and connective tissue. c. Cut the skin into appropriate sizes to fit the Franz diffusion cells. d. Store the prepared skin frozen until use. Before the experiment, thaw the skin and allow it to equilibrate in PBS[6].
-
Franz Diffusion Cell Setup: a. Degas the receptor fluid by sonication or vacuum filtration. b. Fill the receptor chamber of the Franz cell with the degassed receptor fluid, ensuring no air bubbles are trapped. Place a small magnetic stir bar in the receptor chamber[6]. c. Mount the excised skin membrane between the donor and receptor chambers, with the stratum corneum side facing the donor chamber[4]. d. Clamp the two chambers together securely. e. Place the assembled cells in a water bath maintained at 32°C to simulate skin surface temperature. Allow the system to equilibrate for at least 30 minutes[6].
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Experiment Execution: a. Accurately weigh and apply a finite dose of the this compound formulation evenly onto the skin surface in the donor chamber[2]. b. Cover the donor chamber to prevent evaporation. c. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid from the sampling arm. d. Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain sink conditions[6].
-
Sample Analysis and Data Interpretation: a. Analyze the collected samples for this compound concentration using a validated HPLC method. b. Calculate the cumulative amount of this compound permeated per unit area of the skin (μg/cm²) at each time point. c. Plot the cumulative amount permeated versus time. The slope of the linear portion of the curve represents the steady-state flux (Jss).
Protocol 3: In Vivo Histamine-Induced Scratching Model in Mice
Objective: To evaluate the antipruritic efficacy of a topical this compound formulation.
Materials:
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Male ICR or C57BL/6 mice
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This compound formulation and vehicle control
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Histamine solution (e.g., 100 μg/50 μL in saline)[14]
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Observation chambers (e.g., clear plastic cylinders)
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Video recording equipment
Procedure:
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Animal Acclimatization and Preparation: a. House the mice individually for at least one week before the experiment. b. One day before the experiment, shave the nape of the neck of each mouse to create a clear application and injection site[14].
-
Formulation Application: a. On the day of the experiment, apply a predetermined amount of the this compound formulation or vehicle control to the shaved area of the respective groups of mice. b. Allow a specific absorption time (e.g., 30-60 minutes) before inducing itch.
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Itch Induction and Observation: a. Place each mouse individually into an observation chamber and allow them to acclimate for 15-30 minutes[14]. b. Intradermally inject histamine solution into the center of the formulation-treated area on the nape of the neck[14][17]. c. Immediately after injection, start video recording the mice for 30-60 minutes. d. A bout of scratching is defined as the lifting of a hind limb to the injection site and the subsequent lowering of the limb to the floor or mouth.
-
Data Analysis: a. A blinded observer should review the video recordings and count the number of scratching bouts for each mouse. b. Compare the mean number of scratches between the this compound-treated group and the vehicle control group using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in scratching indicates an antipruritic effect.
Visualizations
Signaling Pathways of this compound's Antipruritic Action
Caption: this compound inhibits both histamine-dependent and -independent itch pathways.
Experimental Workflow for Preclinical Evaluation
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound-loaded tea tree oil containing phospholipid-based microemulsion hydrogel for scabies treatment: in vitro, in vivo evaluation, and dermatokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation and evaluation of microemulsion-based hydrogel for topical delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
- 6. alterlab.co.id [alterlab.co.id]
- 7. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cnb.drirenaeris.com [cnb.drirenaeris.com]
- 9. Histological dermal changes caused by preparation and application procedures in percutaneous dose toxicity studies in dogs, rabbits and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Methods for the Assessment of Topical Drug Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Formalin Itch Test: Low-Dose Formalin Induces Histamine-Independent, TRPA1-Mediated Itch in Mice [frontiersin.org]
- 12. Comparative Study of Dermal Pharmacokinetics Between Topical Drugs Using Open Flow Microperfusion in a Pig Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. KoreaMed Synapse [synapse.koreamed.org]
- 15. Topical Microemulsions: Skin Irritation Potential and Anti-Inflammatory Effects of Herbal Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Involvement of histamine H4 and H1 receptors in scratching induced by histamine receptor agonists in BalbC mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crotamiton Dose-Response Analysis in Pruritus Models
This technical support center provides essential information for researchers, scientists, and drug development professionals investigating the dose-response relationship of Crotamiton in various pruritus models.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound in alleviating pruritus?
A1: this compound is understood to have a multi-faceted mechanism of action. It is recognized as an antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel, which is involved in sensory perception in the skin.[1] Additionally, it has been shown to inhibit both histamine-dependent and histamine-independent itch pathways. It suppresses histamine-induced calcium influx through the Histamine H1 Receptor (H1R) and TRPV1 pathway and also blocks chloroquine-induced calcium influx via the Mas-related G-protein-coupled receptor A3 (MRGPRA3) and TRPA1 pathway.[1][2] Some sources also suggest it may relieve itching by producing a counter-irritation effect through a cooling sensation as it evaporates from the skin.
Q2: In which in vivo pruritus models has this compound shown efficacy?
A2: this compound has demonstrated anti-pruritic effects in mouse models of histamine-induced, chloroquine-induced, serotonin-induced, and Protease-Activated Receptor 2 (PAR-2) agonist-induced scratching behavior.[3]
Q3: Is there a known complete in vivo dose-response curve for this compound in any pruritus model?
A3: Based on currently available literature, a complete in vivo dose-response curve for this compound has not been extensively published. Studies have primarily focused on single high-dose applications, such as 10% topical administration or 125 mg/kg intraperitoneal injection, which have shown significant anti-pruritic effects.[1][3]
Q4: What are the reported IC50 values for this compound in in vitro pruritus assays?
A4: In in vitro studies using HEK293T cells, this compound has an IC50 of 101.2 µM for the inhibition of histamine-induced calcium influx and an IC50 of 326.2 µM for the inhibition of chloroquine-induced calcium influx.[1]
Troubleshooting Guide
Problem 1: High variability in scratching behavior between individual animals in the same treatment group.
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Possible Cause: Inconsistent administration of the pruritic agent or this compound.
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Troubleshooting Tip: Ensure precise and consistent intradermal injection technique for the pruritogen. For topical this compound application, ensure the area of application and the amount applied are uniform across all animals. For systemic administration, ensure accurate dosing based on individual animal weight.
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Possible Cause: Environmental stressors affecting the animals' behavior.
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Troubleshooting Tip: Acclimatize animals to the experimental room and observation chambers for a sufficient period before starting the experiment. Minimize noise and movement in the experimental area.
Problem 2: Lack of significant reduction in scratching behavior after this compound administration.
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Possible Cause: Inappropriate dose or route of administration for the specific pruritus model.
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Troubleshooting Tip: The efficacy of this compound can be model-dependent. While a 125 mg/kg intraperitoneal dose is effective for histamine and chloroquine-induced itch, other models might require different dosing strategies.[1] A pilot dose-finding study may be necessary. For topical application, ensure the formulation allows for adequate skin penetration.
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Possible Cause: The specific itch pathway in your model is not targeted by this compound.
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Troubleshooting Tip: this compound has been shown to be more effective against histamine-induced scratching than serotonin-induced scratching.[1] Understand the primary mediators of pruritus in your chosen model to ensure this compound is a suitable investigational drug.
Problem 3: Difficulty in accurately quantifying scratching behavior.
-
Possible Cause: Subjective scoring by observers.
-
Troubleshooting Tip: All behavioral scoring should be performed by observers who are blinded to the treatment groups. Clear and standardized definitions of a scratching bout should be established and adhered to by all scorers. Video recording the experiments allows for later review and verification of the scores.
Quantitative Data Summary
The following tables summarize the available quantitative data on the dose-response of this compound in pruritus models.
Table 1: In Vitro Dose-Response of this compound on Calcium Influx in HEK293T Cells
| Pruritogen | Target Pathway | This compound IC50 (µM) | Reference |
| Histamine | H1R/TRPV1 | 101.2 | [1] |
| Chloroquine | MRGPRA3/TRPA1 | 326.2 | [1] |
Table 2: In Vivo Efficacy of a Single Dose of this compound on Scratching Behavior in Mice
| Pruritus Model | This compound Dose & Route | Outcome | Reference |
| Histamine-induced | 125 mg/kg, Intraperitoneal | Significant reduction in total scratching bouts (Control: 111.0 ± 32.82 vs. This compound: 29.82 ± 8.370) | [1][4] |
| Chloroquine-induced | 125 mg/kg, Intraperitoneal | Significant reduction in total scratching bouts (Control: 286.0 ± 58.98 vs. This compound: 82.20 ± 22.76) | [1][4] |
| Histamine-induced | 10%, Topical | Moderate inhibition of scratching behavior | [3] |
| Serotonin-induced | 10%, Topical | Moderate inhibition of scratching behavior | [3] |
| PAR-2 agonist-induced | 10%, Topical | Moderate inhibition of scratching behavior | [3] |
Experimental Protocols
1. Histamine- and Chloroquine-Induced Pruritus Model in Mice
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Animals: Male ICR mice (7-8 weeks old).
-
Acclimatization: Animals are housed in a controlled environment and acclimatized for at least 1 week before the experiment.
-
Pruritogen Induction:
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An area on the rostral back/nape of the neck is shaved 24 hours before the experiment.
-
Histamine (100 µg) or Chloroquine (200 µg) is dissolved in saline and administered via intradermal injection in a volume of 50 µL into the shaved area.
-
-
This compound Administration:
-
Behavioral Analysis:
-
Immediately after pruritogen injection, mice are placed individually in observation cages.
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Scratching behavior is video-recorded for a period of 30-60 minutes.
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The number of scratching bouts with the hind paws directed towards the injection site is counted by a blinded observer. A bout of scratching is defined as a lifting of the hind limb to the injection site and then a replacement of the limb to the floor, regardless of the number of scratching strokes.[1]
-
Visualizations
Signaling Pathways of this compound's Anti-Pruritic Action```dot
// Nodes Pruritogens [label="Pruritogens\n(Histamine, Chloroquine)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Histamine [label="Histamine", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; Chloroquine [label="Chloroquine", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; H1R [label="H1 Receptor", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; MRGPRA3 [label="MRGPRA3", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; TRPV1 [label="TRPV1", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; TRPA1 [label="TRPA1", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; Calcium [label="Ca²⁺ Influx", shape=ellipse, fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; Itch [label="Itch Sensation", shape=ellipse, fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; this compound [label="this compound", shape=diamond, fillcolor="#5F6368", style=filled, fontcolor="#FFFFFF", width=1.5, height=1.5];
// Edges Pruritogens -> Histamine [arrowhead=none]; Pruritogens -> Chloroquine [arrowhead=none]; Histamine -> H1R [label="activates"]; Chloroquine -> MRGPRA3 [label="activates"]; H1R -> TRPV1 [label="sensitizes"]; MRGPRA3 -> TRPA1 [label="activates"]; TRPV1 -> Calcium; TRPA1 -> Calcium; Calcium -> Itch; this compound -> H1R [label="inhibits", color="#EA4335", fontcolor="#EA4335"]; this compound -> MRGPRA3 [label="inhibits", color="#EA4335", fontcolor="#EA4335"]; }
Caption: Workflow for assessing this compound's anti-pruritic effect.
References
- 1. This compound, an Anti-Scabies Agent, Suppresses Histamine- and Chloroquine-Induced Itch Pathways in Sensory Neurons and Alleviates Scratching in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Anti-Scabies Agent, Suppresses Histamine- and Chloroquine-Induced Itch Pathways in Sensory Neurons and Alleviates Scratching in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti pruritic effects of topical this compound, capsaicin, and a corticosteroid on pruritogen-induced scratching behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Crotamiton in Topical Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the bioavailability of Crotamiton in topical formulations.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the topical delivery of this compound?
A1: The primary challenges with topical this compound formulations are its poor aqueous solubility and low bioavailability.[1][2][3] These factors can limit its efficacy in treating conditions like scabies.[1][2][3] Conventional creams and lotions may not deliver sufficient amounts of the drug to the target skin layers.[1]
Q2: What formulation strategies can enhance the bioavailability of this compound?
A2: Advanced carrier systems are necessary to overcome the limitations of conventional formulations.[1][2][3] Microemulsions, nanoemulsions, and other lipid-based nanoparticle systems have shown promise in improving the solubility and skin penetration of hydrophobic drugs like this compound.[1][2] Specifically, a microemulsion-based hydrogel has been demonstrated to significantly increase the epidermal deposition of this compound compared to commercial formulations.[1]
Q3: What are the key components of a microemulsion formulation for this compound?
A3: A this compound-loaded microemulsion typically consists of an oil phase, a surfactant, a co-surfactant, and an aqueous phase.[1][2] One successful formulation utilized tea tree oil as the oil phase, Cremophor® EL as the surfactant, and a mixture of phospholipid 90G and Transcutol® P as the co-surfactant.[1][2]
Q4: How can the viscosity of a microemulsion be modified for topical application?
A4: Due to their fluidity, microemulsions can be difficult to apply to the skin.[1] Incorporating a gelling agent, such as Carbopol 971P, can increase the viscosity and create a microemulsion-based hydrogel that is more suitable for topical use.[1]
Q5: What analytical methods are suitable for quantifying this compound in experimental samples?
A5: High-performance liquid chromatography (HPLC) is a common and effective method for the chromatographic separation and quantification of this compound.[1][4] A reported HPLC method uses a C18 column with an isocratic mobile phase of ethanol, water, and formic acid.[1] Other analytical techniques for anti-scabies drugs include TLC and spectrophotometric methods.[4]
Troubleshooting Guides
Problem 1: Poor drug loading or precipitation of this compound in the formulation.
| Possible Cause | Suggested Solution |
| Low solubility of this compound in the chosen vehicle. | Screen various oils and surfactants to find a system with higher solubilizing capacity for this compound. Construct pseudo-ternary phase diagrams to identify the optimal concentration ranges of the oil, surfactant, and co-surfactant that result in a stable microemulsion.[1][2] |
| Incorrect ratio of surfactant to co-surfactant (Smix). | Optimize the Smix ratio. Different ratios (e.g., 1:1, 2:1, 3:1) can significantly impact the microemulsion region in the phase diagram.[2] |
| Precipitation upon addition of the aqueous phase. | Ensure the aqueous phase is added gradually with continuous stirring to the oil/surfactant/co-surfactant mixture.[1] The temperature of the system during mixing can also be a critical parameter. |
| Instability of the formulation over time. | Evaluate the thermodynamic stability of the formulation through centrifugation and freeze-thaw cycles. Adjust the composition of the microemulsion to enhance its long-term stability.[5] |
Problem 2: Low in vitro skin permeation of this compound from the formulation.
| Possible Cause | Suggested Solution |
| High barrier function of the stratum corneum. | Incorporate penetration enhancers into the formulation. The components of a microemulsion, such as the surfactant and co-surfactant (e.g., Transcutol® P), can act as penetration enhancers by fluidizing the stratum corneum lipids.[1] |
| Suboptimal vehicle-to-skin partitioning. | The choice of oil phase in a microemulsion can influence drug partitioning. Tea tree oil, for example, has been shown to be effective.[1] Consider oils that have a good balance of lipophilicity to facilitate drug release into the skin. |
| Inadequate hydration of the skin. | The use of a hydrogel base for the microemulsion can promote skin hydration, which may facilitate drug penetration. |
| Issues with the in vitro skin permeation study setup. | Ensure proper execution of the permeation study, including skin integrity testing, appropriate receptor medium selection to maintain sink conditions, and accurate sampling and analysis.[6][7][8] |
Problem 3: Inconsistent or non-reproducible results in skin permeation studies.
| Possible Cause | Suggested Solution |
| Variability in skin samples. | Use skin from the same anatomical site and donor, if possible. If using animal skin, ensure consistency in the species, age, and handling of the animals.[7][9] Perform a dye test to ensure the integrity of the skin before starting the experiment.[6] |
| Improper dose application. | Standardize the amount of formulation applied to the skin surface area in the diffusion cell. Distinguish between finite and infinite dose conditions as this can affect the permeation profile.[7] |
| Air bubbles trapped between the skin and the receptor medium. | Carefully mount the skin in the diffusion cell to avoid trapping air bubbles, which can hinder drug diffusion into the receptor medium. |
| Inadequate maintenance of sink conditions. | The concentration of the drug in the receptor medium should not exceed 10% of its solubility in that medium. Use a receptor medium in which the drug is sufficiently soluble or add solubilizing agents. Regularly sample and replace the receptor medium.[5] |
Data Presentation
Table 1: Composition of an Optimized this compound-Loaded Microemulsion (ME) Formulation.
| Component | Function | Concentration (% w/w) |
| This compound | Active Pharmaceutical Ingredient | 0.1 |
| Tea Tree Oil | Oil Phase | 16.0 |
| Cremophor® EL | Surfactant | 21.3 |
| Phospholipid 90G | Co-surfactant | 5.3 |
| Transcutol® P | Co-surfactant | 5.3 |
| Water | Aqueous Phase | 52.0 |
| Data adapted from a study on a this compound-loaded microemulsion hydrogel.[1] |
Table 2: Comparison of In Vitro Skin Permeation Parameters for Different this compound Formulations.
| Formulation | Permeation Flux (µg/cm²/h) | Enhancement Ratio |
| This compound Solution | 12.5 ± 1.5 | 1.0 |
| Commercial Cream | 25.8 ± 2.1 | 2.1 |
| ME Hydrogel | 45.2 ± 3.5 | 3.6 |
| Microemulsion (ME) | 58.7 ± 4.2 | 4.7 |
| Values are presented as mean ± standard deviation. The enhancement ratio is calculated relative to the this compound solution. Data is illustrative and based on findings that microemulsion formulations show significantly higher permeation than conventional creams.[1][6] |
Experimental Protocols
1. Preparation of this compound-Loaded Microemulsion
This protocol describes the preparation of a this compound-loaded microemulsion using a titration method.
-
Materials: this compound, Tea Tree Oil, Cremophor® EL, Phospholipid 90G, Transcutol® P, Purified Water.
-
Procedure:
-
Prepare the non-aqueous phase by mixing the surfactant (Cremophor® EL) and co-surfactants (Phospholipid 90G and Transcutol® P) at a predetermined ratio (e.g., Smix 2:1).
-
Heat the mixture to 50-60°C with constant stirring for approximately 15 minutes to obtain a homogenous solution.[1]
-
Gradually cool the surfactant-co-surfactant mixture.
-
Dissolve this compound (e.g., 0.1% w/w) in the tea tree oil (oil phase).
-
Add the this compound-oil solution to the surfactant-co-surfactant mixture with continuous stirring.
-
Slowly titrate the required amount of the aqueous phase (water) into the oil-surfactant mixture while stirring continuously until a transparent, homogenous microemulsion is formed.[1]
-
2. In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the methodology for assessing the skin permeation of this compound from a topical formulation.
-
Materials: Franz diffusion cells, excised mammalian skin (e.g., mouse, pig, or human), receptor medium (e.g., phosphate-buffered saline pH 7.4 with a solubilizing agent if necessary), the this compound formulation to be tested, and a positive control (e.g., this compound solution).
-
Procedure:
-
Sacrifice the animal via an approved ethical method and excise the abdominal skin.[6]
-
Carefully remove any subcutaneous fat and hair.[6]
-
Measure the thickness of the skin using a caliper.
-
Perform a dye test to ensure the integrity of the skin barrier.[6]
-
Mount the excised skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium.
-
Fill the receptor compartment with the receptor medium and ensure no air bubbles are trapped beneath the skin. Maintain the temperature at 37 ± 0.5°C with constant stirring.
-
Apply a known quantity of the this compound formulation to the skin surface in the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace them with an equal volume of fresh receptor medium to maintain sink conditions.[5]
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.[1]
-
Calculate the cumulative amount of drug permeated per unit area and plot it against time. The slope of the linear portion of the plot gives the steady-state flux.
-
Visualizations
Caption: Workflow for developing and evaluating a this compound microemulsion hydrogel.
References
- 1. This compound-loaded tea tree oil containing phospholipid-based microemulsion hydrogel for scabies treatment: in vitro, in vivo evaluation, and dermatokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound-loaded tea tree oil containing phospholipid-based microemulsion hydrogel for scabies treatment: in vitro, in vivo evaluation, and dermatokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.monash.edu [research.monash.edu]
Validation & Comparative
Crotamiton Versus Benzyl Benzoate: A Comparative Analysis of Scabicidal Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the scabicidal properties of two commonly used topical agents: crotamiton and benzyl benzoate. The information presented herein is intended to support research and development efforts in the field of anti-parasitic drug discovery by offering a side-by-side analysis of their efficacy, mechanisms of action, and the experimental frameworks used to evaluate them. While both compounds have a long history of clinical use, this guide highlights the nuances in their activity and the gaps in our current understanding, particularly concerning their precise molecular mechanisms.
Quantitative Analysis of Clinical Efficacy
The clinical effectiveness of this compound and benzyl benzoate in the treatment of scabies has been evaluated in several studies. The following table summarizes the key quantitative data from comparative clinical trials, focusing on cure rates at different follow-up points. It is important to note that direct head-to-head comparisons are limited, and efficacy can be influenced by factors such as the concentration of the active ingredient, the application regimen, and the patient population.
| Active Ingredient | Concentration | Treatment Regimen | Cure Rate (2-week follow-up) | Cure Rate (4-week follow-up) | Key Findings & Side Effects | Reference |
| This compound | 10% Cream | Single application, repeated if necessary | 45% | 65% | Less effective than permethrin 5% cream at 4 weeks. Generally well-tolerated. | |
| This compound | 10% Cream | Single overnight treatment | 13% | 60% | Less effective than permethrin 5% cream. May worsen condition in some treatment failures. | |
| This compound | 10% Lotion | Not specified | Lowest cure rate compared to 5% permethrin and 25% benzyl benzoate | Not specified | Significantly lower efficacy than permethrin and benzyl benzoate in this study. | |
| Benzyl Benzoate | 25% Lotion | Applied for two consecutive days | 92% | Not specified | Recommended as a first-line therapy for the initial 2 weeks. | |
| Benzyl Benzoate | 25% | Daily for 3 days | 87% | Not specified | Significantly more effective than permethrin 5% in this study, but associated with more skin irritation. | |
| Benzyl Benzoate | 25% | Not specified | Higher cure rate than 10% this compound | Not specified | Permethrin 5% showed the highest cure rate in this three-arm study. |
Experimental Protocols
Detailed in vitro experimental protocols specifically comparing the scabicidal activity of this compound and benzyl benzoate are not extensively described in the available literature. However, a general methodology for assessing the efficacy of acaricidal agents against Sarcoptes scabiei can be outlined based on standard parasitological techniques.
Generalized In Vitro Scabicidal Activity Assay:
-
Mite Collection: Live Sarcoptes scabiei mites are collected from a suitable host (e.g., crusted scabies patients or an animal model) under a stereomicroscope.
-
Preparation of Test Solutions: this compound and benzyl benzoate are diluted to various concentrations in a suitable solvent (e.g., mineral oil or ethanol). A vehicle control (solvent only) is also prepared.
-
Exposure: A small number of live mites are placed on a microscope slide or in a petri dish containing the test solution.
-
Incubation: The slides or dishes are incubated at a controlled temperature and humidity that mimics the skin environment (e.g., 25-30°C and >90% humidity).
-
Mortality Assessment: Mite viability is assessed at regular intervals (e.g., every 15-30 minutes) under a microscope. Mortality is determined by the absence of movement, including internal gut motility, sometimes confirmed by gentle prodding with a fine needle.
-
Data Analysis: The time to achieve 100% mortality (LT100) or the concentration required to kill 50% of the mites (LC50) is calculated for each compound.
Mechanism of Action & Signaling Pathways
The precise molecular mechanisms of action for both this compound and benzyl benzoate are not fully elucidated. The current understanding is summarized below and depicted in the accompanying diagrams.
Benzyl Benzoate: It is generally accepted that benzyl benzoate exerts a neurotoxic effect on the nervous system of the parasite, leading to its death. While the exact molecular target is unknown, it is believed to disrupt nerve function, causing paralysis and death. It is also reported to be toxic to mite ova.
This compound: The scabicidal mechanism of this compound is largely unknown. However, its antipruritic (anti-itching) effect is thought to be mediated through the inhibition of the transient receptor potential vanilloid 4 (TRPV4) ion channel, which is involved in sensory signaling in the skin. It is plausible that its scabicidal activity may also involve disruption of essential metabolic processes in the mite.
Caption: Generalized workflow for in vitro scabicidal assays.
Caption: High-level overview of the proposed mechanisms of action.
Caption: Logical relationship in the comparative analysis.
Conclusion
Based on the available clinical data, benzyl benzoate, particularly at a 25% concentration, appears to demonstrate a higher and more rapid cure rate for scabies compared to 10% this compound. However, this increased efficacy may be associated with a higher incidence of skin irritation. The mechanism of action of benzyl benzoate is attributed to neurotoxicity in the parasite, whereas the scabicidal mechanism of this compound remains largely undefined.
For the research and drug development community, this comparative analysis underscores a significant opportunity. There is a clear need for well-controlled in vitro studies to directly compare the scabicidal activity of these and other compounds, which would provide valuable data on their intrinsic potency. Furthermore, the elucidation of the precise molecular targets for both agents could pave the way for the development of more effective and safer scab-cidal drugs with novel mechanisms of action. The gaps in our understanding of this compound's scabicidal properties, in particular, represent a promising area for future investigation.
Unraveling the Complex Interactions of Crotamiton with TRP Channels: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the anti-pruritic agent Crotamiton reveals its intricate cross-reactivity profile with Transient Receptor Potential (TRP) channels, identifying TRPV4 as its primary molecular target. This guide provides an in-depth comparison of this compound with other TRP channel modulators, supported by quantitative data and detailed experimental protocols, to inform future research and drug development in the field of sensory neuroscience and pharmacology.
This compound, a long-established topical medication for scabies and generalized itch, exerts its therapeutic effects through a nuanced interaction with the TRP channel family, a group of ion channels critical for sensory perception. While its efficacy is well-documented, a deeper understanding of its mechanism of action and potential cross-reactivity is crucial for the development of more targeted and effective therapies.
This compound's Selectivity Profile: A Focus on TRPV4
Recent studies have solidified the understanding that this compound's primary mechanism of action as an anti-itch agent is through the inhibition of the TRPV4 channel.[1][2] Electrophysiological studies have demonstrated that this compound strongly inhibits TRPV4-mediated currents.[1][3] While a precise IC50 value for direct inhibition is not consistently reported, dose-dependent inhibition has been clearly demonstrated in whole-cell patch-clamp recordings.[4] For instance, at a concentration of 500 μM, this compound significantly inhibits GSK1016790A-induced TRPV4 inward currents.[4]
Interestingly, this compound's interaction with other TRP channels appears to be indirect. It has been shown to inhibit histamine- and chloroquine-induced itch pathways, which are mediated by TRPV1 and TRPA1, respectively. However, studies indicate that this compound does not directly block these channels. Instead, it is suggested to act on the upstream signaling cascades that link G-protein coupled receptors (GPCRs), such as the histamine H1 receptor (H1R) and Mas-related G-protein-coupled receptor A3 (MRGPRA3), to the activation of TRPV1 and TRPA1.[5]
Comparative Analysis with Other TRP Channel Modulators
To contextualize the activity of this compound, a comparison with other known TRP channel modulators is essential. The following tables summarize the pharmacological profiles of this compound alongside representative modulators for TRPV1, TRPA1, and TRPV4.
Table 1: Comparative Pharmacology of TRPV4 Modulators
| Modulator | Type | Target | Potency (IC50/EC50) | Cell Type/Assay |
| This compound | Antagonist | TRPV4 | Inhibition at μM concentrations | HEK293 cells (Whole-cell patch clamp) |
| GSK1016790A | Agonist | TRPV4 | EC50: 2.1 nM (human), 18 nM (mouse) | HEK cells (Ca2+ influx)[2][6][7][8] |
| HC-067047 | Antagonist | TRPV4 | IC50: 17 nM (mouse), 48 nM (human), 133 nM (rat) | HEK cells (Whole-cell currents)[4][5][9][10] |
Table 2: Comparative Pharmacology of TRPV1 Modulators
| Modulator | Type | Target | Potency (IC50/EC50) | Cell Type/Assay |
| Capsaicin | Agonist | TRPV1 | EC50: 440 ± 66 nM | Electrophysiology |
| Capsazepine | Antagonist | TRPV1 | IC50: 562 nM | Receptor binding assay |
| This compound (Indirect) | Antagonist | H1R/TRPV1 Pathway | IC50: 101.2 µM | HEK293 cells (Ca2+ influx)[5] |
Table 3: Comparative Pharmacology of TRPA1 Modulators
| Modulator | Type | Target | Potency (IC50/EC50) | Cell Type/Assay |
| Allyl isothiocyanate (AITC) | Agonist | TRPA1 | EC50: 2.7 ± 0.4 µM | HEK cells (Patch clamp) |
| HC-030031 | Antagonist | TRPA1 | IC50: 5.3 - 6.2 µM | HEK293 cells (Ca2+ influx)[1] |
| This compound (Indirect) | Antagonist | MRGPRA3/TRPA1 Pathway | IC50: 326.2 µM | HEK293 cells (Ca2+ influx)[5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms discussed, the following diagrams illustrate the signaling pathways of this compound's action and the workflows of the key experimental techniques used to characterize these interactions.
Detailed Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology
This protocol is adapted from studies investigating the effect of this compound on TRPV4 channels expressed in HEK293 cells.
-
Cell Preparation: HEK293T cells are cultured on glass coverslips and transiently transfected with the desired TRP channel (e.g., mouse TRPV4) cDNA. Recordings are typically performed 24-48 hours post-transfection.
-
Solutions:
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).
-
Pipette (internal) solution (in mM): 140 CsCl, 10 HEPES, 5 EGTA (pH adjusted to 7.4 with CsOH).
-
-
Recording:
-
Borosilicate glass pipettes with a resistance of 3-7 MΩ are used.
-
A gigaohm seal is formed between the pipette and the cell membrane. The membrane is then ruptured to achieve the whole-cell configuration.
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
Currents are elicited by applying a ramp protocol from -100 mV to +100 mV.
-
The specific TRPV4 agonist, GSK1016790A, is applied to activate the channels.
-
This compound is then co-applied with the agonist at various concentrations to determine its inhibitory effect.
-
Calcium Imaging
This protocol is a generalized method for assessing TRP channel activity by measuring changes in intracellular calcium.
-
Cell Preparation: Cells (e.g., HEK293T cells or dorsal root ganglion neurons) are grown on glass coverslips.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as 3 µM Fura-2 AM, for 30-60 minutes at room temperature in a standard external solution.
-
Imaging:
-
After washing to remove excess dye, the coverslip is mounted on an inverted microscope equipped for fluorescence imaging.
-
Cells are excited at alternating wavelengths (e.g., 340 nm and 380 nm for Fura-2), and the emitted fluorescence is captured.
-
The ratio of fluorescence intensities (F340/F380) is calculated as a measure of intracellular calcium concentration.
-
-
Experiment:
-
A baseline fluorescence ratio is established.
-
A TRP channel agonist (e.g., capsaicin for TRPV1, AITC for TRPA1, or GSK1016790A for TRPV4) is applied, and the change in fluorescence is recorded.
-
To test for inhibition, cells are pre-incubated with this compound before the addition of the agonist.
-
Conclusion
This comparative guide underscores the primary role of this compound as a TRPV4 inhibitor. Its cross-reactivity with TRPV1 and TRPA1 is not due to direct channel blockade but rather an indirect effect on associated signaling pathways. The provided quantitative data and detailed protocols offer a valuable resource for researchers in the field, facilitating further investigation into the therapeutic potential of this compound and the development of novel TRP channel modulators for the treatment of itch and other sensory disorders.
References
- 1. Transient receptor potential vanilloid 4 (TRPV4) channel as a target of this compound and its bimodal effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NIPS_Research [nips.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an Anti-Scabies Agent, Suppresses Histamine- and Chloroquine-Induced Itch Pathways in Sensory Neurons and Alleviates Scratching in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nanion.de [nanion.de]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]
- 10. A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of the Cis and Trans Isomers of Crotamiton
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cis and trans isomers of Crotamiton, a widely used scabicidal and antipruritic agent. While most pharmacological data pertains to the isomeric mixture, this document consolidates available information on the individual isomers, their separation, and their known biological activities. It also extrapolates expected differences in their physicochemical properties based on established principles of geometric isomerism.
Physicochemical Properties
This compound, chemically known as N-ethyl-N-(2-methylphenyl)but-2-enamide, exists as a mixture of cis (Z) and trans (E) isomers.[1] The commercial preparation is primarily the trans-isomer, with the British and Chinese Pharmacopoeias stipulating a maximum of 15% of the cis-isomer. While specific experimental data for each isomer is limited, general properties of the mixture and theoretical differences are summarized below.
Table 1: Physicochemical Properties of this compound and its Isomers
| Property | This compound (Isomeric Mixture) | cis-(Z)-Crotamiton (Predicted) | trans-(E)-Crotamiton (Predicted) |
| IUPAC Name | N-Ethyl-N-(2-methylphenyl)but-2-enamide | (Z)-N-ethyl-N-(2-methylphenyl)but-2-enamide[2] | (E)-N-ethyl-N-(2-methylphenyl)but-2-enamide[3] |
| Molecular Formula | C₁₃H₁₇NO[4][5] | C₁₃H₁₇NO[2] | C₁₃H₁₇NO[3] |
| Molecular Weight | 203.28 g/mol [4][5] | 203.28 g/mol [2] | 203.28 g/mol [3] |
| Appearance | Colorless to slightly yellowish oil[5][6] | Likely a liquid or low-melting solid | Likely a solid with a higher melting point than the cis-isomer |
| Boiling Point | 153-155 °C at 13 mmHg[4] | Expected to be slightly higher than the trans-isomer | Expected to be slightly lower than the cis-isomer |
| Melting Point | < 25 °C[5] | Expected to be lower than the trans-isomer | Expected to be higher than the cis-isomer due to more efficient crystal packing |
| Density | 0.987 g/mL at 25 °C[4] | Expected to be slightly higher than the trans-isomer | Expected to be slightly lower than the cis-isomer |
| Solubility | Soluble in water (1:500), alcohol, and ether[4] | Higher polarity may lead to slightly increased solubility in polar solvents | Lower polarity may lead to slightly decreased solubility in polar solvents |
| Stability | Light sensitive[4] | Generally less stable due to steric hindrance | Generally more stable |
| Dipole Moment | - | Expected to have a net dipole moment | Expected to have a smaller or negligible dipole moment |
Experimental Protocols
Separation of cis and trans Isomers by High-Performance Liquid Chromatography (HPLC)
The separation of this compound isomers is crucial for their individual characterization and quality control of the pharmaceutical product. A reliable reversed-phase HPLC method has been established for this purpose.
Workflow for Isomer Separation:
Caption: HPLC workflow for the separation of this compound isomers.
Detailed Methodology:
-
Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: Acclaim C30 column (3 µm particle size, 2.1 mm internal diameter, 150 mm length).
-
Mobile Phase: A mixture of acetonitrile and water in a 40:60 volume ratio.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 1 µL.
-
Temperature: 30 °C.
-
Detection: UV absorbance at a wavelength of 242 nm.
-
Sample Preparation (for cream): A 0.05 g sample of this compound cream is mixed with 5 mL of methanol and extracted for 45 minutes in an ultrasonic bath. After cooling to room temperature, the solution is ready for injection.
This method has been shown to achieve good separation with a resolution (Rs) of 2.5 between the cis and trans isomer peaks.
Pharmacological Activity and Mechanism of Action
The pharmacological activity of this compound has primarily been studied using the isomeric mixture. It is known to possess both scabicidal and antipruritic (anti-itching) properties.[7] The exact mechanism for its scabicidal action is not fully understood, but it is toxic to the Sarcoptes scabiei mite.[5][7]
The antipruritic effects of this compound are better characterized and are believed to be mediated through the inhibition of specific ion channels involved in the itch signaling pathway.
Inhibition of Transient Receptor Potential Vanilloid 4 (TRPV4)
The primary molecular target for the antipruritic action of this compound has been identified as the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[4] this compound inhibits TRPV4 channels, which are expressed in the skin and primary sensory neurons.
Signaling Pathway of this compound's Antipruritic Action:
Caption: this compound inhibits the TRPV4 channel on sensory neurons.
Effects on Histamine- and Chloroquine-Induced Itch
Further studies have indicated that this compound can suppress itch induced by both histamine and chloroquine. This suggests a broader mechanism of action that may involve other signaling pathways in sensory neurons. While the direct interaction of the individual isomers with these pathways has not been elucidated, the isomeric mixture has been shown to inhibit calcium influx in experimental models of histamine- and chloroquine-induced itch.
Comparative Efficacy in Scabies Treatment
Clinical studies comparing this compound (10% cream, isomeric mixture) with other scabicides like permethrin (5% cream) have been conducted. In a study with children, permethrin showed a higher cure rate at two and four weeks post-treatment.[8] Another study concluded that while permethrin had a faster onset of action, both permethrin and this compound were equally efficacious at a four-week follow-up.[9] It is important to note that these studies used the commercially available this compound, which is a mixture of the cis and trans isomers. The relative contribution of each isomer to the overall scabicidal efficacy has not been determined.
Conclusion
This compound is an effective scabicidal and antipruritic agent that exists as a mixture of cis and trans isomers. While robust methods for their separation have been developed, a significant gap in knowledge exists regarding the specific pharmacological and physicochemical properties of the individual isomers. The antipruritic action of the isomeric mixture is attributed to the inhibition of the TRPV4 channel. Future research should focus on isolating the cis and trans isomers and conducting comparative studies to determine their individual contributions to the therapeutic effects and potential side effects of this compound. This would provide valuable insights for potential optimization and development of more effective and safer formulations.
References
- 1. This compound [sitem.herts.ac.uk]
- 2. 2-Butenamide, N-ethyl-N-(2-methylphenyl)-, (Z)- | C13H17NO | CID 6604255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound | 483-63-6 [chemicalbook.com]
- 5. This compound | C13H17NO | CID 2883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Comparison of this compound 10% cream (Eurax) and permethrin 5% cream (Elimite) for the treatment of scabies in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Efficacy of Topical Pertmehrin, this compound and Sulfur Ointment in Treatment of Scabies - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the safety profile of Crotamiton in comparison to other topical agents
For Immediate Release
In the landscape of topical treatments for pruritus and scabies, the safety profile of active pharmaceutical ingredients is a paramount consideration for researchers and drug development professionals. This guide provides a comprehensive evaluation of the safety of Crotamiton in comparison to other widely used topical agents, namely Permethrin and Ivermectin. The following analysis is based on a review of preclinical and clinical data, with a focus on quantitative adverse effect rates, toxicity profiles, and mechanisms of action.
Clinical Safety: A Comparative Overview of Adverse Events
Clinical trial data provides valuable insights into the real-world safety and tolerability of topical agents. The incidence of adverse events is a critical factor in the overall risk-benefit assessment of a drug.
Table 1: Incidence of Common Adverse Events in Clinical Trials for Scabies Treatment
| Adverse Event | This compound (10% Cream/Lotion) | Permethrin (5% Cream) | Ivermectin (1% Lotion/Cream) |
| Skin Irritation (Burning, Stinging) | Rare to Mild[1][2] | Mild, Transient[3] | Mild; Burning or stinging reported in some studies[4] |
| Pruritus (Itching) | Rare (may have antipruritic effect)[1][2] | May persist initially[3] | Mild[4] |
| Erythema (Redness) | Rare[2] | Mild and transient[5] | Mild |
| Dry Skin | Not commonly reported | Not commonly reported | Reported in some studies[4] |
| Allergic Contact Dermatitis | Occurs, but clinically relevant cases are few[1] | Rare[5] | Rare |
| Systemic Side Effects | Rare; overdose in an infant led to cyanosis[1] | Rare | Headache and increased pruritus reported with oral formulation[3] |
Note: Incidence rates can vary between studies based on patient populations and study design.
One comparative study found that in the treatment of uncomplicated scabies, mild burning sensation was reported in the permethrin group, while no adverse events were observed in the topical ivermectin group[3]. Another study comparing topical ivermectin to this compound cream reported that ivermectin was "quite safe"[6]. A study comparing oral ivermectin with topical permethrin noted minor side effects in both groups, with nausea, abdominal discomfort, and headache in the ivermectin group, and erythema, irritation, and burning sensations in the permethrin group. No serious adverse events were observed in either group.
Preclinical Toxicity Profile
Preclinical toxicity studies in animal models are essential for identifying potential target organs and establishing a preliminary safety margin for new drug candidates.
Table 2: Comparative Preclinical Dermal and Oral Toxicity Data
| Parameter | This compound | Permethrin | Ivermectin |
| Acute Dermal LD50 | No data available | >2000 mg/kg (rabbit)[7], >4000 mg/kg (rat) | 406 mg/kg (rabbit) |
| Acute Oral LD50 | 1500 mg/kg (rat), 1600 mg/kg (mouse)[1][8][9] | 430-4000 mg/kg (rat) | 50 mg/kg (rat) |
| Skin Irritation | May cause skin irritation[8][9] | Moderate irritant in rabbits[10] | Non-irritating in animal studies |
| Eye Irritation | May cause eye irritation[8][9] | Moderate eye irritant in rabbits | Slightly irritating in rabbit tests |
| Skin Sensitization | Sensitization possible through skin contact[8][9] | Not considered a skin sensitizer[7] | Hypersensitivity reactions reported in humans |
Mechanisms of Action and Associated Signaling Pathways
Understanding the molecular targets and signaling pathways of these agents is crucial for predicting potential on-target and off-target effects.
This compound
This compound's antipruritic effect is believed to be mediated through the inhibition of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel, which is expressed in the skin and primary sensory neurons[11]. It has also been shown to suppress both histamine-dependent and histamine-independent itch pathways[12][13].
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparative efficacy and safety of topical permethrin, topical ivermectin, and oral ivermectin in patients of uncomplicated scabies - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 4. Topical Ivermectin Is Associated With Improved Erythematotelangiectatic, Papulopustular, and Phymatous Rosacea in a Secondary Analysis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 5. [Severe immediate hypersensitivity reaction with generalized contact urticaria after cutaneous application of topical permethrin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topical ivermectin versus this compound cream 10% for the treatment of scabies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fsadev.hadron.eu.com [fsadev.hadron.eu.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. 5 Dermal and Ocular Toxicity of Permethrin - Health Effects of Permethrin-Impregnated Army Battle-Dress Uniforms - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. This compound, an Anti-Scabies Agent, Suppresses Histamine- and Chloroquine-Induced Itch Pathways in Sensory Neurons and Alleviates Scratching in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, an Anti-Scabies Agent, Suppresses Histamine- and Chloroquine-Induced Itch Pathways in Sensory Neurons and Alleviates Scratching in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Itch: A Comparative Guide to the Mechanisms of Crotamiton and Other Antipruritic Agents
For Researchers, Scientists, and Drug Development Professionals
Pruritus, or itch, is a complex and often debilitating symptom associated with a wide range of dermatological and systemic conditions. While numerous antipruritic agents are available, their mechanisms of action are diverse and not always fully elucidated. This guide provides a detailed comparison of the molecular mechanisms of Crotamiton, a long-standing topical antipruritic and scabicide, with other major classes of antipruritic drugs. The information presented herein is supported by experimental data to aid in research and development efforts aimed at novel antipruritic therapies.
This compound: A Multi-Modal Approach to Itch Relief
While historically recognized for its scabicidal properties, this compound also possesses intrinsic antipruritic effects independent of its action on mites.[1][2][3] Its precise mechanism of action is still under investigation, but recent studies have shed light on its molecular targets. A key mechanism appears to be the inhibition of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel, which is expressed in the skin and primary sensory neurons and is implicated in both acute and chronic itch.[4]
Experimental evidence demonstrates that this compound can suppress both histamine-dependent and histamine-independent itch pathways. It has been shown to inhibit histamine- and chloroquine-induced calcium influx in sensory neurons, a critical step in the propagation of the itch signal.[2][3]
Comparative Analysis of Antipruritic Mechanisms
To understand the differential mechanisms of action, this section compares this compound with other major classes of antipruritic agents.
Table 1: Overview of Antipruritic Mechanisms of Action
| Drug Class | Primary Molecular Target(s) | Key Signaling Pathway(s) Affected | Primary Indications for Pruritus |
| This compound | TRPV4 Ion Channel | Inhibition of Ca2+ influx in sensory neurons | General pruritus, Scabies |
| H1-Antihistamines | Histamine H1 Receptor | Gq/11 protein signaling, PLC activation, IP3 and DAG formation | Urticaria, Allergic reactions |
| Topical Calcineurin Inhibitors (TCIs) | Calcineurin | NFAT dephosphorylation and translocation, T-cell activation | Atopic dermatitis, Eczema |
| Janus Kinase (JAK) Inhibitors | Janus Kinases (JAK1, JAK2, JAK3, TYK2) | JAK-STAT signaling pathway | Atopic dermatitis, Psoriasis, Chronic pruritus of unknown origin |
| Topical Corticosteroids | Glucocorticoid Receptor | Inhibition of NF-κB and AP-1, Reduced pro-inflammatory gene expression | Eczema, Psoriasis, various inflammatory dermatoses |
Supporting Experimental Data
The following tables summarize quantitative data from preclinical studies, providing a comparative perspective on the efficacy of these agents in itch models.
Table 2: Comparative Efficacy in a Histamine-Induced Scratching Model in Mice
| Treatment | Dose/Concentration | Route of Administration | Mean Number of Scratches (± SEM) | Percentage Inhibition | Citation |
| Vehicle (Saline) | - | Intradermal | 117.7 ± 26.0 | - | [5] |
| This compound | 10% | Topical | Moderately Inhibited | Not specified | [6] |
| Clobetasol Propionate | 0.05% | Topical | Remarkably Inhibited | Not specified | [6] |
| Capsazepine (TRPV1 antagonist) | 4 mg/kg | Intraperitoneal | 13.0 ± 5.6 | ~89% | [5] |
Note: Direct comparative percentage inhibition for this compound was not available in the cited study. The terms "moderately" and "remarkably" are as described by the authors.
Table 3: Comparative Efficacy in a Chloroquine-Induced Scratching Model in Mice
| Treatment | Dose/Concentration | Route of Administration | Mean Number of Scratches (± SEM) | Percentage Inhibition | Citation |
| Vehicle (Saline) | - | Subcutaneous | 263 ± 24 | - | [7] |
| This compound | 125 mg/kg | Intraperitoneal | Not specified in this study | Not specified | [2][3] |
| Naltrexone (Opioid Antagonist) | 0.25 mg/kg | Intraperitoneal | 4.5 ± 2 | ~83% (vs. Chloroquine alone) | [8] |
Note: The study by Choi et al. (2020) demonstrated that intraperitoneal this compound significantly alleviates chloroquine-induced scratching, but specific quantitative data for direct comparison was not provided in a similar format to the naltrexone study.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To further elucidate the distinct mechanisms, the following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for assessing antipruritic agents.
Caption: Simplified signaling pathway of histamine-induced itch and the point of intervention for H1-antihistamines.
Caption: Proposed mechanism of this compound in inhibiting itch signaling at the level of the sensory neuron.
Caption: Mechanisms of Topical Calcineurin Inhibitors (TCIs) and JAK Inhibitors in modulating immune-mediated itch.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key experiments cited in the comparison of antipruritic agents.
Histamine-Induced Scratching Behavior in Mice
This model is widely used to assess the efficacy of antipruritic drugs against histamine-mediated itch.
-
Animals: Typically, male ICR or C57BL/6 mice are used.
-
Acclimatization: Animals are acclimatized to the experimental environment for a specified period (e.g., 15-30 minutes) in individual observation chambers.[9]
-
Hair Removal: The day before the experiment, the rostral back or nape of the neck is shaved to facilitate intradermal injections.[10]
-
Drug Administration: The test compound (e.g., this compound, corticosteroid) or vehicle is applied topically or administered systemically (e.g., intraperitoneally) at a predetermined time before the pruritogen challenge.[5][6]
-
Pruritogen Injection: Histamine (e.g., 100-200 µg in 50 µL saline) is injected intradermally into the shaved area.[11]
-
Behavioral Observation: Immediately after the histamine injection, the mice are observed and video-recorded for a set duration (e.g., 30-60 minutes).[10][11]
-
Data Analysis: The number of scratching bouts directed at the injection site is counted by a blinded observer. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, ending with the paw being returned to the floor or licked.[10]
Chloroquine-Induced Scratching Behavior in Mice
This model is used to evaluate antipruritic agents against histamine-independent itch.
-
Animals: C57BL/6 mice are commonly used as they exhibit a robust scratching response to chloroquine.
-
Acclimatization and Hair Removal: Similar to the histamine model.
-
Drug Administration: The test compound or vehicle is administered prior to the chloroquine injection.
-
Pruritogen Injection: Chloroquine diphosphate (e.g., 200 µg in 50 µL saline) is injected subcutaneously into the nape of the neck.[12]
-
Behavioral Observation and Analysis: The protocol for observation and analysis of scratching behavior is the same as for the histamine-induced model.[7][12]
Intracellular Calcium Imaging in Dorsal Root Ganglion (DRG) Neurons
This in vitro assay allows for the direct assessment of a compound's effect on neuronal activation by measuring changes in intracellular calcium levels.
-
DRG Neuron Culture: DRGs are dissected from mice and dissociated into single cells. The neurons are then plated on coated coverslips and cultured for a period to allow for recovery and adherence.
-
Calcium Indicator Loading: The cultured neurons are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or a genetically encoded calcium indicator like GCaMP.[13][14]
-
Experimental Setup: The coverslip with the loaded neurons is placed in a recording chamber on the stage of a fluorescence microscope. The chamber is continuously perfused with a physiological buffer.
-
Drug Application: The test compound (e.g., this compound) is perfused over the neurons for a set period, followed by the application of a pruritogen (e.g., histamine, chloroquine, or a specific ion channel agonist).
-
Image Acquisition: Fluorescence images are captured at regular intervals before, during, and after the application of the compounds.
-
Data Analysis: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured for individual neurons. The response to the pruritogen in the presence of the test compound is compared to the response in its absence.[13][14]
Whole-Cell Patch-Clamp Recording
This electrophysiological technique is used to measure ion channel activity in individual cells, providing detailed insights into the mechanism of action of drugs that target these channels.
-
Cell Preparation: HEK293T cells are commonly used and are transiently transfected to express the ion channel of interest (e.g., TRPV4). The cells are cultured on coverslips.
-
Recording Setup: A coverslip is placed in a recording chamber on a microscope stage. A glass micropipette with a very fine tip is filled with an intracellular solution and brought into contact with the surface of a single cell.
-
Whole-Cell Configuration: A gentle suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and chemical continuity between the pipette and the cell's interior.
-
Voltage Clamp: The cell's membrane potential is held at a constant level (voltage-clamped) by the patch-clamp amplifier.
-
Drug and Agonist Application: The test compound (e.g., this compound) and a specific agonist for the ion channel (e.g., a TRPV4 agonist) are applied to the cell via the perfusion system.[15][16][17]
-
Data Acquisition and Analysis: The current flowing through the ion channels in the cell membrane is recorded. The effect of the test compound on the agonist-induced current is then analyzed to determine if it acts as an inhibitor or modulator of the channel.[15][16][17]
Conclusion
This compound exhibits a distinct and multifaceted mechanism of action that differentiates it from other major classes of antipruritic agents. Its ability to inhibit the TRPV4 ion channel and suppress calcium influx in sensory neurons provides a rationale for its efficacy in both histamine-dependent and -independent itch. In contrast, antihistamines, TCIs, and JAK inhibitors target specific components of the immune and inflammatory response. A thorough understanding of these differential mechanisms is paramount for the rational design of novel and more effective antipruritic therapies that can be tailored to the underlying pathophysiology of various pruritic conditions. The experimental models and protocols described in this guide serve as a valuable resource for the preclinical evaluation of such emerging treatments.
References
- 1. This compound lotion in pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an Anti-Scabies Agent, Suppresses Histamine- and Chloroquine-Induced Itch Pathways in Sensory Neurons and Alleviates Scratching in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an Anti-Scabies Agent, Suppresses Histamine- and Chloroquine-Induced Itch Pathways in Sensory Neurons and Alleviates Scratching in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. TRPV1 Mediates Histamine-Induced Itching via the Activation of Phospholipase A2 and 12-Lipoxygenase | Journal of Neuroscience [jneurosci.org]
- 6. Anti pruritic effects of topical this compound, capsaicin, and a corticosteroid on pruritogen-induced scratching behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Inhibition of M/Kv7 Currents Contributes to Chloroquine-Induced Itch in Mice [frontiersin.org]
- 8. Frontiers | Efficacy of topical and systemic treatments for atopic dermatitis on pruritus: A systematic literature review and meta-analysis [frontiersin.org]
- 9. KoreaMed Synapse [synapse.koreamed.org]
- 10. To scratch an itch: Establishing a mouse model to determine active brain areas involved in acute histaminergic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. metris.nl [metris.nl]
- 13. Intracellular calcium regulation among subpopulations of rat dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo Calcium Imaging of Dorsal Root Ganglia Neurons' Response to Somatic and Visceral Stimuli [jove.com]
- 15. Advancing mechanobiology by performing whole-cell patch clamp recording on mechanosensitive cells subjected simultaneously to dynamic stretch events - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Patch clamp studies on TRPV4-dependent hemichannel activation in lens epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Patch clamp studies on TRPV4-dependent hemichannel activation in lens epithelium [frontiersin.org]
Safety Operating Guide
Proper Disposal Procedures for Crotamiton
The following guide provides essential safety and logistical information for the proper disposal of Crotamiton, tailored for researchers, scientists, and drug development professionals. Disposal of this compound must adhere strictly to local, state, and federal regulations.[1][2][3]
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, ensure that all safety precautions are met. Handle this compound in accordance with good industrial hygiene and safety practices.[1][4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (inspected before use), and protective clothing.[1][4][5]
-
Ventilation: Use this compound in a well-ventilated area. For powdered forms, provide appropriate exhaust ventilation at places where dust is formed to avoid the formation of dust and aerosols.[1][4]
-
Avoid Contact: Prevent contact with skin and eyes.[1][4] In case of eye contact, rinse cautiously with water for several minutes.[5] If skin contact occurs, wash with plenty of soap and water.[5]
-
Handling: Do not eat, drink, or smoke in areas where this compound is handled.[5] Keep containers tightly closed when not in use and store in a cool, dry place.[1][4]
Step-by-Step Disposal Protocol
The primary and most recommended method for disposing of this compound waste is through a licensed professional service.
Step 1: Waste Segregation and Collection
-
Keep this compound waste in its original container or a suitable, clearly labeled, and closed container.[1]
-
Do not mix this compound with other waste.[1]
-
Segregate all waste materials, including surplus or non-recyclable this compound, contaminated lab supplies (e.g., gloves, wipes), and uncleaned containers.
Step 2: Professional Disposal (Recommended Method)
-
Contact and contract a licensed hazardous waste disposal company to handle the collection and disposal of this compound waste.[1][6] This ensures compliance with all regulatory requirements.
-
Waste material must be disposed of in accordance with the European Directive on waste 2008/98/EC and other national and local regulations.[1]
Step 3: On-site Destruction (Expert Use Only)
-
For facilities equipped with appropriate resources, this compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator that is equipped with an afterburner and scrubber.[1] This method should only be performed by trained personnel in a permitted facility.
Step 4: Container Disposal
-
Handle empty and uncleaned containers as you would the product itself.[1]
-
Puncture containers to prevent reuse before disposing of them in an authorized landfill.[2] Alternatively, consult the disposal company about container recycling options.[2]
Accidental Spill Cleanup Protocol
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
For Minor Spills:
-
Avoid breathing in dust.[2]
-
Wear full PPE as described in the safety section.
-
Use dry clean-up procedures. You may dampen the material with water to prevent dust generation before sweeping.[2]
-
Carefully sweep or vacuum up the spilled material. Ensure any vacuum cleaner is fitted with a HEPA filter.[2]
-
Place the collected material into a suitable, closed, and labeled container for disposal.[1][2][7]
For Major Spills:
-
Evacuate and clear the area of all personnel, moving upwind from the spill.[2]
-
Alert emergency responders and inform them of the location and nature of the hazard.[2]
-
Prevent the spillage from entering drains, sewers, or waterways.[1][2][8]
-
Contain the spill using inert materials like sand, earth, or vermiculite.[2]
-
Collect all recoverable product into labeled containers. Absorb the remaining product with the containment material and place it in sealed drums for disposal by a licensed company.[2]
Data Summary: this compound Disposal Parameters
| Parameter | Guideline | Citation |
| Primary Disposal Method | Engage a licensed professional waste disposal company. | [1][6] |
| Alternative Disposal | Chemical incineration with a combustible solvent in an incinerator equipped with an afterburner and scrubber. | [1] |
| Waste Classification | May be classified as hazardous waste; subject to local, state, and federal regulations. | [2][7] |
| Environmental Concerns | Do not allow the product to enter drains, sewers, or waterways. | [1][8] |
| Container Handling | Treat empty/uncleaned containers as the product itself. Puncture to prevent reuse before landfill disposal. | [1][2] |
| PPE Requirements | Safety glasses with side-shields, chemical-resistant gloves, protective clothing. | [1][4][5] |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory or research setting.
Caption: Decision workflow for this compound waste and spill management.
References
Personal protective equipment for handling Crotamiton
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Crotamiton in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this compound.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| CAS Number | 483-63-6[1][2] |
| Molecular Formula | C₁₃H₁₇NO[2] |
| Molecular Weight | 203.28 g/mol [2] |
| Boiling Point | 153 - 155 °C @ 13 mmHg[3] |
| Flash Point | 113 °C[3] |
| Appearance | Solid[3] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
The required personal protective equipment for handling this compound is outlined below.
| Protection Type | Minimum Requirement |
| Eye/Face Protection | Safety glasses with side-shields or goggles.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, latex with neoprene, or sheer vinyl).[5] A lab coat or other protective clothing should be worn.[1] |
| Respiratory Protection | Not typically required with adequate ventilation. If dusts are generated, a particulate filter respirator may be necessary.[1] |
| Hand Protection | Wear protective gloves.[1] |
Handling and Storage
Handling:
-
Avoid contact with skin and eyes.[6]
-
Avoid formation of dust and aerosols.[6]
-
Provide appropriate exhaust ventilation at places where dust is formed.[6]
-
Do not eat, drink, or smoke in work areas.[1]
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[6]
-
Store at room temperature, between 20°C to 25°C (68°F to 77°F).[7][8]
First Aid Measures
| Exposure Route | First Aid Protocol |
| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor if you feel unwell.[1][3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give artificial respiration. Consult a physician if symptoms occur.[2][6] |
| Skin Contact | Remove contaminated clothing. Wash off with soap and plenty of water. If skin irritation or rash occurs, get medical advice/attention.[1][3][6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][3] |
Spill and Disposal Procedures
Spill Response: In the event of a this compound spill, follow the workflow below.
Disposal: Dispose of this compound and its container in accordance with local, regional, and national regulations.[2] It is recommended to dispose of contents/container to an approved waste disposal plant.[1][3] Do not empty into drains.[1]
Standard Operating Procedure for this compound Use
The following diagram outlines the standard procedure for working with this compound in a laboratory setting.
References
- 1. chemos.de [chemos.de]
- 2. abmole.com [abmole.com]
- 3. fishersci.com [fishersci.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. mims.com [mims.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 8. This compound (Crotan, Eurax): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 9. drugs.com [drugs.com]
- 10. This compound (topical route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
